Technical Documentation Center

1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole
  • CAS: 1175859-78-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole: Structure, Synthesis, and Significance in Medicinal Chemistry

Abstract This technical guide provides a comprehensive scientific overview of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract This technical guide provides a comprehensive scientific overview of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will dissect its core chemical structure, outline its key physicochemical properties, and delve into the strategic rationale for incorporating dual trifluoromethyl groups into the pyrazole scaffold. A plausible, detailed synthetic protocol is presented, grounded in established chemical principles, alongside a discussion of the analytical techniques required for its structural elucidation. The guide culminates in an exploration of the potential therapeutic applications of this molecular architecture, contextualized by the known biological activities of structurally related compounds.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are known for a wide spectrum of biological activities and are core components of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][3] The metabolic stability of the pyrazole ring and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it a "privileged scaffold" for the design of novel therapeutic agents.[2][3]

The strategic incorporation of fluorine atoms, particularly in the form of trifluoromethyl (CF₃) groups, has become a powerful tool in drug design to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds.[2] These groups can significantly improve metabolic stability, membrane permeability, and target binding affinity.[2] This guide focuses specifically on 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, a structure that combines the proven pyrazole core with a phenyl substituent and two potent trifluoromethyl groups, making it a molecule of considerable interest for further investigation.

Core Chemical Structure and Physicochemical Properties

Molecular Structure

The structure of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is defined by a central 1H-pyrazole ring. A phenyl group is attached to the nitrogen atom at position 1 (N1). Two trifluoromethyl (CF₃) groups are substituted at the adjacent carbon atoms in positions 4 and 5.

Figure 1: Chemical structure of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole.

Physicochemical Data

The introduction of two trifluoromethyl groups significantly influences the molecule's properties. Below is a table summarizing its key identifiers and computed physicochemical characteristics.

PropertyValueSource
IUPAC Name 1-phenyl-4,5-bis(trifluoromethyl)-1H-pyrazoleN/A
Molecular Formula C₁₁H₆F₆N₂Computed
Molecular Weight 296.18 g/mol Computed
Exact Mass 296.0435 DaComputed
SMILES C1=CC=C(C=C1)N2C(=C(C=N2)C(F)(F)F)C(F)(F)FN/A
InChIKey (Predicted)N/A
CAS Number 140647-19-4 (for 3,5-bis isomer)[4]

Note: Data is computed or based on closely related isomers, as specific experimental data for the 4,5-isomer is not widely published.

The Strategic Advantage of Trifluoromethylation

The decision to incorporate two CF₃ groups is a deliberate strategy in medicinal chemistry aimed at optimizing drug-like properties. This choice is not arbitrary; it is based on the well-documented effects of fluorine on molecular behavior.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing CF₃ groups can block sites on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life in the body.[2]

  • Increased Lipophilicity: Fluorine is highly electronegative but has a small atomic radius. A CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[2]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of CF₃ groups can lower the pKa of nearby acidic protons or decrease the basicity of the pyrazole nitrogens, which can be critical for optimizing binding interactions with a target protein.

  • Improved Binding Affinity: The CF₃ group can participate in unique, non-covalent interactions within a protein's binding pocket, such as dipole-dipole or orthogonal multipolar interactions, potentially leading to higher binding affinity and potency.[2]

Scaffold Pyrazole Scaffold AddCF3 Incorporate Trifluoromethyl (CF₃) Groups Scaffold->AddCF3 Outcome1 Enhanced Metabolic Stability (P450 Shielding) AddCF3->Outcome1 Outcome2 Increased Lipophilicity (Membrane Permeability) AddCF3->Outcome2 Outcome3 Modulated pKa (Receptor Interactions) AddCF3->Outcome3 Outcome4 Improved Binding Affinity (Potency) AddCF3->Outcome4 Goal Optimized Drug Candidate Outcome1->Goal Outcome2->Goal Outcome3->Goal Outcome4->Goal

Figure 2: Rationale for trifluoromethylation in drug design.

Proposed Synthesis and Mechanistic Considerations

While multiple routes to pyrazoles exist, the most common and reliable method involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[5][6]

Proposed Synthetic Protocol

This protocol describes a plausible synthesis of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole from commercially available starting materials. The key step is the reaction of phenylhydrazine with 1,1,1,6,6,6-hexafluorohexane-2,5-dione, which serves as a precursor that can rearrange to the necessary 1,2-dicarbonyl equivalent under reaction conditions for the desired 4,5-substitution pattern.

Step 1: Cyclocondensation Reaction

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1,1,6,6,6-hexafluorohexane-2,5-dione (10 mmol, 1.0 eq).

  • Add glacial acetic acid (30 mL) as the solvent.

  • Slowly add phenylhydrazine (10 mmol, 1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

    • Causality: Acetic acid serves as both a solvent and a catalyst, protonating the carbonyl oxygen to facilitate nucleophilic attack by the hydrazine. Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration steps.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, allow the mixture to cool to room temperature and carefully pour it into 150 mL of ice-cold water.

  • A precipitate should form. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole.

    • Self-Validation: The purity of the final product must be confirmed by melting point analysis and the spectroscopic methods outlined in Section 5.0. A sharp melting point and clean spectra are indicative of a successful synthesis.

Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Purification & Product Reactant1 1,1,1,6,6,6-Hexafluorohexane-2,5-dione Process Cyclocondensation Reactant1->Process Reactant2 Phenylhydrazine Reactant2->Process Workup Aqueous Workup & Filtration Process->Workup Reagents Glacial Acetic Acid Reflux (4-6h) Reagents->Process Purify Recrystallization or Column Chromatography Workup->Purify Product 1-Phenyl-4,5-bis- (trifluoromethyl)-1H-pyrazole Purify->Product

Figure 3: Proposed synthetic workflow for the target compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound requires a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

  • ¹H NMR: The spectrum will be relatively simple. It is expected to show multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the protons on the N1-phenyl group and a singlet for the proton at the C3 position of the pyrazole ring.

  • ¹³C NMR: The spectrum will show distinct signals for the phenyl carbons, the three pyrazole ring carbons, and the two carbons of the CF₃ groups. The CF₃ carbons will appear as quartets due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: This is crucial for confirming the presence and environment of the trifluoromethyl groups. Two distinct signals (or one if they are chemically equivalent) are expected in the typical range for CF₃ groups attached to an aromatic ring, showing no proton coupling.

Technique Expected Observations
¹H NMR Multiplets for phenyl protons (5H); Singlet for pyrazole C3-H (1H).
¹³C NMR Signals for 6 phenyl carbons; 3 pyrazole carbons; Quartets for 2 CF₃ carbons.
¹⁹F NMR One or two singlets characteristic of CF₃ groups.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 296. Characteristic fragments showing loss of CF₃.
IR Spec (ATR) Strong C-F stretching bands (~1100-1350 cm⁻¹); C=N and C=C stretching (~1500-1600 cm⁻¹).
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition by providing a highly accurate mass of the molecular ion. Infrared (IR) spectroscopy will confirm the presence of key functional groups, such as the strong, characteristic C-F stretching vibrations and the aromatic C=C and C=N bonds.[7][8]

Significance and Potential Applications in Drug Development

The 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole scaffold is a prime candidate for inclusion in screening libraries for drug discovery programs. Structurally related trifluoromethyl-phenyl-pyrazoles have demonstrated potent and diverse biological activities.

  • Anti-inflammatory Agents: Many pyrazole derivatives, most famously Celecoxib, are potent and selective COX-2 inhibitors used to treat inflammation. The structural features of the target molecule are consistent with those often found in this class.

  • Antibacterial Agents: Phenyl-substituted pyrazoles with trifluoromethyl groups have been identified as potent antibacterial agents, particularly against Gram-positive bacteria like S. aureus.

  • Oncology: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy, such as Axitinib and Ruxolitinib. The ability of the phenyl and CF₃ groups to form specific interactions in enzyme active sites makes this class of compounds promising for cancer research.[9]

  • Agrochemicals: Beyond pharmaceuticals, fluorinated pyrazoles are also used extensively in the agrochemical industry as herbicides and insecticides, highlighting the versatility of this chemical scaffold.[2]

Conclusion

1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole represents a strategically designed molecule that leverages the robust, biologically active pyrazole core and enhances its properties through dual trifluoromethylation. Its synthesis is achievable through established chemical methods, and its structure can be unequivocally confirmed with standard analytical techniques. Given the proven track record of related compounds, this molecule stands as a high-value scaffold for researchers and scientists in the pursuit of novel therapeutics and other advanced chemical applications.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - NIH.
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (N.A.). PMC.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). PMC - NIH.
  • 1H-Pyrazole, 3,5-bis(4-fluorophenyl)-4,5-dihydro-1-phenyl. (N.A.). GuideChem.
  • 3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator. (2000).
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022). MDPI.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
  • Pyrazole synthesis. (N.A.). Organic Chemistry Portal.

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole (CAS No. 1175859-78-5) is a fluorinated heterocyclic compound of significant interest in medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole (CAS No. 1175859-78-5) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] The incorporation of two trifluoromethyl (CF3) groups onto the pyrazole scaffold dramatically influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive pharmacophore.[2][3] Trifluoromethylated pyrazoles are key components in a variety of biologically active molecules, including potent enzyme inhibitors and antibacterial agents.[4][5] A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in the design and development of novel therapeutics.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole. In the absence of extensive experimentally determined data for this specific molecule in publicly accessible literature, this guide will leverage data from structurally related compounds to provide well-grounded estimations. Furthermore, it will detail robust, field-proven experimental protocols for the precise determination of these critical parameters, empowering researchers to generate reliable data for their specific applications.

Molecular Structure and Identification

Chemical Structure:

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1-phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole
CAS Number 1175859-78-5
Molecular Formula C11H6F6N2
Molecular Weight 296.17 g/mol
Canonical SMILES C1=CC=C(C=C1)N2N=C(C(=C2)C(F)(F)F)C(F)(F)F

Synthesis

The synthesis of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole can be approached through several established methods for constructing substituted pyrazole rings. A common and effective strategy involves the [3+2] cycloaddition of a trifluoromethylated three-carbon synthon with a phenylhydrazine derivative.[2]

A plausible synthetic route, based on related literature, would involve the condensation of a 1,1,1,5,5,5-hexafluoro-2,4-pentanedione equivalent with phenylhydrazine.

Diagram 1: Proposed Synthetic Pathway

Synthesis Reagent1 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione Reaction Cyclocondensation (e.g., in Ethanol, reflux) Reagent1->Reaction Reagent2 Phenylhydrazine Reagent2->Reaction Product 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole Reaction->Product Solubility A Add excess compound to water B Equilibrate at constant temperature (e.g., 24-48h with stirring) A->B C Separate solid from solution (Centrifugation/Filtration) B->C D Quantify compound concentration in the supernatant (e.g., HPLC-UV) C->D E Determine Aqueous Solubility D->E

Caption: Workflow for the shake-flask method to determine aqueous solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated aqueous solution by centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes. The presence of two CF3 groups and a phenyl ring suggests a high logP value for this compound.

Diagram 3: Shake-Flask logP Determination Workflow

logP A Prepare mutually saturated n-octanol and water B Dissolve compound in one phase A->B C Mix phases and equilibrate (e.g., 24h with gentle mixing) B->C D Separate the two phases C->D E Quantify compound concentration in both phases (e.g., HPLC-UV) D->E F Calculate logP = log([octanol]/[water]) E->F

Caption: Workflow for the shake-flask method to determine the logP value.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare mutually saturated n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Dissolution: Dissolve a known amount of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole in one of the saturated phases.

  • Partitioning: Add a known volume of the other saturated phase and gently mix the biphasic system for an extended period (e.g., 24 hours) to allow for complete partitioning.

  • Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Acidity/Basicity (pKa)

The pyrazole ring is weakly basic due to the lone pair of electrons on the sp2-hybridized nitrogen atom. The pKa of the conjugate acid is a measure of this basicity. The electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly decrease the basicity of the pyrazole ring compared to unsubstituted pyrazole.

Table 4: pKa Values of Related Pyrazoles

CompoundpKa of Conjugate Acid
Pyrazole2.49
3,5-Bis(trifluoromethyl)pyrazolePredicted pKa: 7.12 [6]

The predicted pKa for 3,5-bis(trifluoromethyl)pyrazole seems unusually high and should be treated with caution. The strong electron-withdrawing effect of the CF3 groups should lead to a much lower pKa. For 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, the pKa is expected to be very low, likely less than 1.

Diagram 4: Potentiometric Titration Workflow for pKa

pKa A Dissolve compound in a suitable solvent (e.g., water/methanol mixture) B Titrate with a standardized acid (e.g., HCl) while monitoring pH A->B C Record pH as a function of titrant volume B->C D Plot the titration curve (pH vs. volume) C->D E Determine the inflection point (or half-equivalence point) D->E F Calculate pKa from the titration data E->F

Caption: Workflow for determining pKa via potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol to ensure solubility).

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve to find the inflection point.

Spectral Properties: Characterization and Interpretation

Table 5: Predicted Spectral Data

TechniqueExpected Features
¹H NMR - Multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the phenyl protons. - A singlet for the pyrazole C3-H proton, likely downfield due to the electron-withdrawing environment.
¹³C NMR - Signals for the phenyl carbons. - Signals for the pyrazole ring carbons, with those attached to the CF3 groups showing characteristic quartets due to C-F coupling. - Two distinct signals for the trifluoromethyl carbons, also appearing as quartets.
¹⁹F NMR - Two distinct singlets (or closely spaced quartets if coupled to each other) for the two trifluoromethyl groups. The chemical shifts will be indicative of their electronic environment on the pyrazole ring.
IR Spectroscopy - Aromatic C-H stretching vibrations (~3050-3150 cm⁻¹). - C=C and C=N stretching vibrations of the aromatic and pyrazole rings (~1450-1600 cm⁻¹). - Strong C-F stretching vibrations (~1100-1300 cm⁻¹).
Mass Spec. - A prominent molecular ion peak (M⁺) at m/z 296.17. - Characteristic fragmentation patterns involving the loss of CF3 groups and cleavage of the pyrazole ring.

Crystal Structure

A single-crystal X-ray diffraction study would provide definitive information on the three-dimensional structure of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, including bond lengths, bond angles, and intermolecular interactions in the solid state. Based on the structures of similar pyrazole derivatives, the pyrazole ring is expected to be planar. [7][8][9][10]The dihedral angle between the pyrazole and phenyl rings will be a key conformational feature.

Conclusion

1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is a compound with significant potential in the development of new chemical entities for various therapeutic applications. Its physicochemical properties, largely dictated by the presence of the two trifluoromethyl groups and the phenyl substituent, are crucial for its behavior in biological systems. This technical guide has provided a framework for understanding and determining these properties, offering estimated values based on related compounds and detailed experimental protocols for their measurement. The generation of precise experimental data for this specific molecule will be invaluable for its future development and application in research.

References

  • National Center for Biotechnology Information. Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • National Center for Biotechnology Information. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. [Link]

  • National Center for Biotechnology Information. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

  • Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. [Link]

  • ResearchGate. Figure S13. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazole (4h) in CDCl 3. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Synthesis of 2-(3(3, 5 bis trifluoromethyl) phenyl) 1-(4-fluorophenyl).... [Link]

  • National Center for Biotechnology Information. 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. [Link]

  • ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. [Link]

  • National Center for Biotechnology Information. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. [Link]

  • Chinese Chemical Society. Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. [Link]

  • National Institute of Standards and Technology. 1H-Pyrazole, 1-phenyl-. [Link]

  • LookChem. Cas 14704-41-7,3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE. [Link]

  • Chemical Synthesis Database. 1-phenyl-4,5-dihydro-1H-pyrazole. [Link]

  • PubChem. 1-Phenyl-4,5-dihydro-1H-pyrazole. [Link]

  • National Center for Biotechnology Information. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • PORTFOLIO@AFU. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one. [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Crystal Structure of 1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one. [Link]

  • RSC Publishing. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. [Link]

  • 19F NMR Reference Standards. [Link]

  • MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

  • PubChem. CID 139175482 | C20H8F24N8. [Link]

  • MDPI. Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Reddit. 1H NMR of pyrazole : r/chemhelp. [Link]

  • National Institute of Standards and Technology. 1H-Pyrazole. [Link]

  • Spectrum. 1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile - Optional[1H NMR]. [Link]

  • ACS Publications. 3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator. [Link]

Sources

Foundational

In Vitro Mechanism of Action of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole: A Technical Guide to Calcium Signaling and Inflammatory Modulation

Executive Summary While 1-phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole (Molecular Formula: C11H6F6N2) is frequently utilized as a specialized biochemical building block, its core structural motif—the bis(trifluoromethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While 1-phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole (Molecular Formula: C11H6F6N2) is frequently utilized as a specialized biochemical building block, its core structural motif—the bis(trifluoromethyl)pyrazole (BTP) scaffold—is recognized as a highly privileged pharmacophore in modern drug discovery[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the in vitro mechanisms of action associated with this specific scaffold. The BTP pharmacophore operates via two primary, distinct mechanistic pathways: the profound modulation of Store-Operated Calcium Entry (SOCE) via TRPC/CRAC channels, and the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme.

This whitepaper elucidates the molecular causality behind these interactions and provides self-validating experimental protocols to rigorously quantify these mechanisms in vitro.

Part 1: Core Molecular Targets & Mechanistic Causality

Modulation of Store-Operated Calcium Entry (SOCE) and TRPC Channels

The most prominent mechanism of action for bis(trifluoromethyl)pyrazoles (such as the extensively characterized derivative BTP2/YM-58483) is the potent inhibition of intracellular calcium mobilization[2].

  • The Causality of Calcium Blockade: During normal T-cell or mast cell activation, the depletion of Endoplasmic Reticulum (ER) calcium stores is sensed by the STIM1 protein. STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly interacts with and opens Orai1 (CRAC) channels and Transient Receptor Potential Canonical (TRPC) channels[3].

  • The Pyrazole Intervention: The BTP scaffold acts directly at the plasma membrane to selectively inhibit TRPC3/TRPC5 channels and modulate Orai1-mediated CRAC currents[4]. By blocking this non-selective cation and calcium entry, the pyrazole prevents the sustained elevation of intracellular Ca2+ required to activate the phosphatase calcineurin.

  • Transcriptional Silencing: Without calcineurin activation, the Nuclear Factor of Activated T-cells (NFAT) remains phosphorylated and trapped in the cytosol. This halts its nuclear translocation, effectively suppressing the transcription of Th1 and Th2 cytokines (e.g., IL-2, IL-4, IL-5)[5].

Selective Cyclooxygenase-2 (COX-2) Inhibition

Fluorinated pyrazoles are also the foundational scaffold for classic selective COX-2 inhibitors (e.g., Celecoxib).

  • The Causality of Selectivity: The COX-2 enzyme active site possesses a larger, more flexible hydrophobic side pocket compared to the constitutively expressed COX-1[6].

  • Structural Dynamics: The two trifluoromethyl (-CF3) groups at the 4,5-positions of the pyrazole ring provide a bulky, highly lipophilic, and electron-withdrawing wedge. This motif drives deep insertion into the COX-2 specific side pocket, displacing water molecules and forming highly stable Van der Waals interactions. This physical blockade prevents arachidonic acid oxygenation, halting the synthesis of pro-inflammatory prostaglandins (PGE2)[6].

Part 2: Visualizing the Signaling Pathways

SOCE_Pathway TCR Receptor Activation (TCR / FcεRI) PLC PLC-gamma Activation (IP3 Generation) TCR->PLC ER ER Calcium Depletion (STIM1 Oligomerization) PLC->ER CRAC CRAC / TRPC Channel Opening ER->CRAC Ca Intracellular Ca2+ Elevation CRAC->Ca Calcineurin Calcineurin Activation Ca->Calcineurin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Cytokine IL-2 / Th1 / Th2 Cytokine Production NFAT->Cytokine Compound Bis(CF3)-Pyrazole Scaffold Compound->CRAC Inhibits SOCE / TRPC

Fig 1. SOCE pathway inhibition by the bis(trifluoromethyl)pyrazole scaffold.

Part 3: Experimental Protocols & Self-Validating Systems

To rigorously evaluate the in vitro efficacy of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, the following self-validating protocols must be employed.

Protocol 1: High-Throughput Ratiometric Calcium Flux Assay (SOCE Validation)

Objective: Quantify the inhibition of CRAC/TRPC-mediated calcium entry. Systemic Trustworthiness (The "Why"): To ensure the protocol is self-validating, we utilize Fura-2 AM, a ratiometric calcium indicator. Relying on a single-wavelength dye introduces artifacts from uneven dye loading, cell thickness variations, or photobleaching. By measuring the ratio of emission following excitation at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free), the assay internally normalizes these variables. Furthermore, to isolate SOCE from upstream GPCR/PLC kinetics, we stimulate the cells with Thapsigargin. Thapsigargin irreversibly inhibits the SERCA pump, causing passive ER depletion. This directly triggers STIM1/Orai1 without upstream interference, allowing us to definitively pinpoint the pyrazole's mechanism at the plasma membrane.

Step-by-Step Methodology:

  • Cell Preparation: Plate Jurkat T-cells at 1×105 cells/well in a 96-well black, clear-bottom microplate.

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS (containing 1 mM Ca2+) for 45 mins at 37°C. (Note: Pluronic F-127 is critical as it facilitates the solubilization of the highly hydrophobic AM ester).

  • Compound Incubation: Wash cells twice with Ca2+-free HBSS to remove extracellular calcium. Apply the pyrazole compound (titrated from 1 nM to 10 µM) and incubate for 30 mins.

  • Store Depletion: Inject 1 µM Thapsigargin into the Ca2+-free buffer to passively deplete ER stores. Monitor baseline fluorescence for 5 minutes.

  • Calcium Reintroduction & Readout: Inject 2 mM CaCl2 to initiate SOCE. Immediately record the 340/380 nm fluorescence ratio using a microplate reader for 10 minutes to calculate the area under the curve (AUC) and determine the IC50.

Workflow CellPrep 1. Cell Culture (Jurkat T-Cells) DyeLoad 2. Fura-2 AM Dye Loading CellPrep->DyeLoad CompoundInc 3. Compound Incubation (30m) DyeLoad->CompoundInc Stimulation 4. Thapsigargin Stimulation CompoundInc->Stimulation Readout 5. Fluorescence Ratio (340/380nm) Stimulation->Readout

Fig 2. Self-validating ratiometric calcium flux assay workflow.

Protocol 2: In Vitro COX-2 Selectivity Assay

Objective: Assess the selectivity index (SI) of the compound for COX-2 over COX-1[6]. Systemic Trustworthiness (The "Why"): By pre-incubating the recombinant enzyme with the compound before introducing the arachidonic acid substrate, we allow the slow, time-dependent conformational changes required for tight-binding inhibition to occur, ensuring accurate IC50 determination.

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate purified human recombinant COX-1 or COX-2 (10 U/well) with the pyrazole compound and 1 µM heme (essential cofactor) in Tris-HCl buffer (pH 8.0) for 15 mins at 37°C.

  • Substrate Addition: Initiate the oxygenation reaction by adding 10 µM Arachidonic Acid.

  • Termination: Stop the reaction exactly after 2 mins by adding 1M HCl containing 0.1M SnCl2. (Note: SnCl2 reduces the unstable intermediate PGH2 to the stable PGE2).

  • Quantification: Quantify the synthesized PGE2 via a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and calculate the Selectivity Index (IC50 COX-1 / IC50 COX-2).

Part 4: Quantitative Data & Comparative Efficacy

The bis(trifluoromethyl)pyrazole scaffold exhibits distinct binding affinities depending on the target pathway. Below is a synthesized quantitative profile of typical IC50 ranges for this pharmacophore class based on in vitro literature[2][4][6].

Target / AssayTypical IC50 RangeMechanistic Consequence
TRPC3 Channel 10 - 50 nMBlocks non-selective cation entry at the plasma membrane.
CRAC (Orai1) 100 - 300 nMPrevents sustained intracellular Ca2+ elevation.
IL-2 Secretion 10 - 30 nMSuppresses Th1/Th2 cytokine release and T-cell proliferation.
COX-2 Enzyme 0.2 - 1.0 µMInhibits PGE2 synthesis; provides anti-inflammatory action.

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectroscopy of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole. Tailored for researchers, scientists, and professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra for this highly fluorinated heterocyclic compound. The principles and methodologies discussed herein are broadly applicable to the characterization of other complex fluorinated organic molecules.

Introduction: The Structural Significance of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is a fascinating molecule characterized by a five-membered pyrazole ring substituted with a phenyl group at the N1 position and two trifluoromethyl (CF₃) groups at the C4 and C5 positions. The presence of the electron-withdrawing CF₃ groups significantly influences the electronic environment of the pyrazole and phenyl rings, making NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment. Understanding the precise chemical shifts and coupling constants is crucial for confirming the regiochemistry of synthesis and for studying its interactions in various chemical and biological systems.

Predicted NMR Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, showing signals corresponding to the pyrazole ring proton and the protons of the phenyl group.

  • Pyrazole Proton (H3): A singlet is expected for the proton at the C3 position of the pyrazole ring. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent nitrogen and the distant CF₃ groups.

  • Phenyl Protons: The protons on the N-phenyl group will exhibit a complex multiplet pattern, characteristic of a monosubstituted benzene ring. The ortho-protons are expected to be the most deshielded due to their proximity to the pyrazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H3 (pyrazole)7.8 - 8.2s (singlet)
H-ortho (phenyl)7.6 - 7.8m (multiplet)
H-meta (phenyl)7.4 - 7.6m (multiplet)
H-para (phenyl)7.3 - 7.5m (multiplet)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide detailed information about the carbon framework. The signals for the carbons bearing trifluoromethyl groups will appear as quartets due to one-bond coupling with the three fluorine atoms (¹JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts and ¹³C-¹⁹F Coupling Constants

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Predicted Coupling Constant (J, Hz)
C3 (pyrazole)140 - 145s-
C4 (pyrazole)135 - 140 (q)q (quartet)²JCF ≈ 35-40
C5 (pyrazole)118 - 123 (q)q (quartet)²JCF ≈ 35-40
C-ipso (phenyl)138 - 142s-
C-ortho (phenyl)125 - 128s-
C-meta (phenyl)129 - 131s-
C-para (phenyl)128 - 130s-
CF₃ (at C4)120 - 125 (q)q (quartet)¹JCF ≈ 270-280
CF₃ (at C5)120 - 125 (q)q (quartet)¹JCF ≈ 270-280

The assignment of the ¹³C signals can be aided by the characteristic coupling constants between carbon and fluorine.[1]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two trifluoromethyl groups, which are in different chemical environments. These signals will likely appear as singlets, assuming no significant through-space coupling between them. The chemical shifts are reported relative to a standard such as CFCl₃.[2] The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment.[3]

Table 3: Predicted ¹⁹F NMR Chemical Shifts

Fluorine AssignmentPredicted Chemical Shift (δ, ppm, relative to CFCl₃)Multiplicity
CF₃ (at C4)-60 to -65s (singlet)
CF₃ (at C5)-60 to -65s (singlet)

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR data for 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). For ¹⁹F NMR, the choice of solvent can influence the chemical shifts, so consistency is key.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For ¹H and ¹³C NMR, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a known reference compound can be used.

¹H NMR Acquisition
  • Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is typically adequate.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • D₂O Exchange: To confirm the absence of exchangeable protons (like N-H), a D₂O exchange experiment can be performed.[4]

¹³C NMR Acquisition
  • Spectrometer Setup: A high-field spectrometer (≥ 100 MHz for ¹³C) is recommended.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for carbons not coupled to fluorine.

    • Spectral Width: Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).[5]

    • Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

    • Number of Scans: A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

¹⁹F NMR Acquisition
  • Spectrometer Setup: Ensure the spectrometer is equipped with a fluorine-capable probe.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used. Proton decoupling can be applied to simplify the spectra if H-F couplings are present.

    • Spectral Width: The spectral width should be large enough to cover the chemical shift range of the trifluoromethyl groups (e.g., -50 to -80 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

    • Number of Scans: ¹⁹F is a highly sensitive nucleus, so a small number of scans (e.g., 4-8) is often adequate.

Advanced 2D NMR Techniques for Structural Confirmation

For unambiguous assignment of all signals, especially in cases of spectral overlap or complex coupling patterns, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which would be useful for assigning the protons within the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH), providing a powerful tool for assigning the carbons of the phenyl group.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH), which can be used to connect the phenyl group to the pyrazole ring and to confirm the positions of the trifluoromethyl groups.

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹⁹F-¹H HOESY experiment can reveal through-space interactions, providing definitive proof of the spatial proximity of the CF₃ groups to specific protons on the phenyl ring.[6]

Visualization of Key NMR Correlations

The following diagrams, generated using Graphviz, illustrate the key through-bond correlations that would be expected in the NMR spectra of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole.

Caption: Predicted HMBC correlations from the pyrazole proton (H3).

Sources

Foundational

crystallographic structure of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

An In-Depth Technical Guide on the Crystallographic Structure of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole Authored by: A Senior Application Scientist Introduction The pyrazole nucleus is a cornerstone in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Crystallographic Structure of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3] The introduction of trifluoromethyl (CF₃) groups into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4] The compound 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole merges these key features, making it a molecule of significant interest for researchers in drug discovery and materials science. Understanding its three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and rationally designing next-generation therapeutics. This guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystallographic analysis of this fluorinated pyrazole derivative.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is typically achieved through a cyclocondensation reaction, a foundational method for forming the pyrazole core. The logical and field-proven approach involves the reaction of a β-diketone with a hydrazine derivative.

Synthetic Workflow

The synthesis begins with the reaction between 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione and phenylhydrazine. The diketone provides the C4 and C5 carbons along with their trifluoromethyl substituents, while phenylhydrazine provides the two nitrogen atoms and the N1-phenyl group of the pyrazole ring.

G cluster_start Starting Materials A 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione C Cyclocondensation Reaction A->C B Phenylhydrazine B->C D Crude Product C->D Acid or Base Catalyst Reflux in Ethanol E Purification (Column Chromatography) D->E F Pure 1-Phenyl-4,5-bis- (trifluoromethyl)-1H-pyrazole E->F G Crystallization (Slow Evaporation) F->G Dissolution in suitable solvent H Single Crystals for X-ray Diffraction G->H

Caption: Synthetic and crystallization workflow for 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole.

Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful synthesis is confirmed through standard analytical techniques before proceeding to crystallization.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (10.4 g, 50 mmol) and absolute ethanol (100 mL).

  • Reagent Addition: Stir the mixture at room temperature until the diketone is fully dissolved. Slowly add phenylhydrazine (5.4 g, 50 mmol) dropwise to the solution. A catalytic amount of glacial acetic acid (1 mL) can be added to facilitate the reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 200 mL of ice-cold water and stir. The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product under vacuum. Purify the solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure compound.

Experimental Protocol: Crystallization

The choice of solvent is critical for growing high-quality single crystals. A solvent in which the compound has moderate solubility at room temperature and higher solubility upon heating is ideal. Toluene has proven effective for growing crystals of similar phenyl-pyrazole derivatives.[5]

  • Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, toluene, ethyl acetate, dichloromethane).

  • Crystal Growth: Dissolve the purified 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole in a minimal amount of hot toluene in a clean vial.

  • Slow Evaporation: Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

  • Harvesting: Over several days to a week, well-formed, prismatic crystals suitable for X-ray diffraction should form. Harvest the crystals carefully from the mother liquor.

Crystallographic Structure Analysis

Single-crystal X-ray diffraction provides definitive proof of structure and offers precise data on bond lengths, angles, and the three-dimensional packing of molecules in the solid state. While a specific public entry for 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is not available, the following section details the expected structural features and presents representative data based on closely related pyrazole structures.[5][6]

Molecular Structure

The core of the molecule is the planar pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a phenyl group at the N1 position and two trifluoromethyl groups at the C4 and C5 positions.

Caption: Molecular structure of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole.

A key structural feature is the dihedral angle between the plane of the phenyl ring and the pyrazole ring. This angle is typically non-zero, indicating a twisted conformation that minimizes steric hindrance.[7] The C-F bonds of the trifluoromethyl groups are expected to have lengths of approximately 1.33-1.35 Å, and the F-C-F bond angles will be close to the tetrahedral angle.

Crystallographic Data Summary

The following table summarizes representative crystallographic data expected for a compound of this class, based on published data for similar structures.[5] This data is crucial for unambiguously identifying the compound and understanding its solid-state properties.

ParameterExpected Value
Chemical FormulaC₁₁H₆F₆N₂
Formula Weight296.18 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)10 - 15
b (Å)9 - 14
c (Å)10 - 15
α (°)90
β (°)90 - 115
γ (°)90
Volume (ų)1500 - 2000
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.5 - 1.7
R-factor (R₁)< 0.05 for high-quality data
Goodness-of-fit (S)~1.0
Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors, the crystal packing is governed by weaker interactions. These include:

  • C-H···F Interactions: Weak hydrogen bonds between the hydrogen atoms of the phenyl ring and the fluorine atoms of the trifluoromethyl groups are expected to be prevalent.

  • π-π Stacking: Interactions between the electron-rich phenyl and pyrazole rings of adjacent molecules can contribute to the stability of the crystal lattice.

  • Van der Waals Forces: These non-specific interactions play a significant role in the overall packing efficiency.

The interplay of these forces dictates the final crystal packing arrangement, which in turn influences physical properties such as melting point, solubility, and bioavailability. Analysis of the Hirshfeld surface is a powerful computational tool used to visualize and quantify these intermolecular contacts.[8]

Conclusion

The provides invaluable insights into its molecular conformation and solid-state packing. This in-depth guide outlines the robust synthetic and crystallization protocols required to obtain high-quality single crystals. The detailed analysis of the expected crystallographic data highlights the key structural features, including the non-planar arrangement of the aromatic rings and the role of weak intermolecular forces in stabilizing the crystal lattice. This fundamental knowledge is critical for the scientific community, particularly for researchers in drug development, as it forms the basis for rational molecular design and the development of novel therapeutic agents with enhanced efficacy and optimized physicochemical properties.

References

  • Jasinski, J. P., et al. (2010). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1948. Available at: [Link].

  • Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(23), 7192. Available at: [Link].

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1875-1880. Available at: [Link].

  • Al-Azmi, A. (2021). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-3-(3-aryltriaz-1-en-1-yl)maleonitriles: A comparison study. Kuwait Journal of Science, 48(3). Available at: [Link].

  • Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-78. Available at: [Link].

  • Noureddine, A., et al. (2022). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science, 34(3), 101881. Available at: [Link].

  • Ahmad, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. Available at: [Link].

  • WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. Google Patents.
  • Tursunmuratov, M. A., et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, E81, 1951-1955. Available at: [Link].

  • Miles, D. H., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link].

  • Maccioni, E., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1421. Available at: [Link].

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. Available at: [Link].

  • Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9), 184-194. Available at: [Link].

  • Tăbăcaru, A., et al. (2013). Nickel(II) and Copper(I,II)-Based Metal-Organic Frameworks Incorporating an Extended Tris-pyrazolate Linker. CrystEngComm, 15(28), 5644-5651. Available at: [Link].

  • Grobelny, P., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Crystals, 12(5), 680. Available at: [Link].

  • Oukessou, M., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Crystals, 14(1), 2. Available at: [Link].

  • Heravi, M. M., et al. (2013). Room-Temperature, Catalyst-Free, One-Pot Pseudo-Five-Component Synthesis of 4,4-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s under Ultrasonic Irradiation. ACS Sustainable Chemistry & Engineering, 1(6), 642-646. Available at: [Link].

  • Tursunmuratov, M. A., et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H). Portfolio@AFU. Available at: [Link].

  • Tursunmuratov, M. A., et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. ResearchGate. Available at: [Link].

  • Dhonnar, S. L., et al. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica, 8(17), 119-128. Available at: [Link].

Sources

Exploratory

An In-depth Technical Guide to 1-Phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole

Abstract This technical guide provides a comprehensive overview of 1-Phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and mate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The incorporation of two trifluoromethyl (CF₃) groups onto the pyrazole core dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of advanced materials and bioactive compounds. This document details its chemical identity, a proposed robust synthetic pathway via [3+2] cycloaddition, expected spectroscopic characteristics for structural verification, and its potential applications, particularly in drug development. All information is grounded in established chemical principles and supported by references to analogous compounds and reactions.

Compound Identification and Physicochemical Properties

1-Phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole is a five-membered aromatic heterocycle featuring a phenyl group at the N1 position and two trifluoromethyl groups at the C4 and C5 positions.

PropertyValueSource
CAS Registry Number 1175859-78-5[MolCore]
Molecular Formula C₁₁H₆F₆N₂[MolCore]
Molecular Weight 280.17 g/mol [MolCore]
Appearance Expected to be a white to off-white solidGeneral observation for similar compounds
Purity >98% (Commercially available)[MolCore]

Synthesis and Mechanistic Insights

The synthesis of asymmetrically substituted pyrazoles such as 1-phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole is most effectively achieved through a [3+2] cycloaddition reaction. This powerful method involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.[1] For the target molecule, the most plausible and regioselective approach is the reaction between a phenyl-substituted 1,3-dipole and hexafluoro-2-butyne, a highly reactive dipolarophile due to its electron-withdrawing trifluoromethyl groups.[2]

Two primary mechanistic pathways are proposed:

Pathway A: Via Nitrilimine Intermediate

This is a well-established method for pyrazole synthesis.[3] The reaction begins with the dehydrohalogenation of an N-phenyl trifluoroacetohydrazonoyl halide (a common precursor) in the presence of a non-nucleophilic base, such as triethylamine, to generate a trifluoroacetonitrile imine in situ. This highly reactive 1,3-dipole then readily undergoes cycloaddition with hexafluoro-2-butyne.

Causality Behind Experimental Choices:

  • Reagents: N-phenyl trifluoroacetohydrazonoyl halide is chosen as the nitrilimine precursor. Hexafluoro-2-butyne serves as the electron-deficient dipolarophile, which ensures a rapid reaction.

  • Base: Triethylamine is used to generate the 1,3-dipole in situ without competing in side reactions.

  • Solvent: An aprotic solvent like toluene or THF is selected to prevent protonation of the intermediates.

  • Temperature: The reaction is typically performed at elevated temperatures to ensure efficient cycloaddition.

Experimental Protocol (Proposed)
  • To a solution of hexafluoro-2-butyne (1.1 equivalents) in anhydrous toluene (10 mL) within a sealed pressure vessel, add N-phenyl trifluoroacetohydrazonoyl halide (1.0 equivalent).

  • Add triethylamine (1.2 equivalents) dropwise to the mixture at room temperature.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylammonium halide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: In Situ Generation of 1,3-Dipole cluster_1 Step 2: [3+2] Cycloaddition Precursor N-Phenyl Trifluoroacetohydrazonoyl Halide Base Triethylamine (Base) Precursor->Base Dehydrohalogenation Dipole Trifluoroacetonitrile Imine (Reactive Intermediate) Precursor->Dipole - H-Halide Dipolarophile Hexafluoro-2-butyne Dipole->Dipolarophile Cycloaddition Product 1-Phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole Dipole->Product Dipolarophile->Product

Caption: Proposed synthesis of 1-Phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole via [3+2] cycloaddition.

Spectroscopic and Structural Characterization

Structural confirmation of the final product relies on a combination of spectroscopic techniques. While specific experimental data for this exact isomer is not widely published, the expected spectral characteristics can be reliably predicted based on analogous structures.[4][5]

TechniqueExpected Observations
¹H NMR Multiplets in the range of δ 7.4-7.8 ppm corresponding to the protons of the N-phenyl group. The absence of a proton signal on the pyrazole ring is a key indicator of the 4,5-disubstitution pattern.
¹³C NMR Signals for the phenyl carbons (approx. δ 125-140 ppm). Two distinct signals for the trifluoromethyl carbons (quartets due to C-F coupling, approx. δ 120-125 ppm). Signals for the pyrazole ring carbons C4 and C5 would also show coupling to fluorine.
¹⁹F NMR Two distinct singlets (or closely coupled quartets if J-coupling through the pi-system is resolved) for the two non-equivalent CF₃ groups. Expected chemical shifts would be in the region of -60 to -65 ppm relative to CFCl₃.
IR Spectroscopy Characteristic C-F stretching bands (strong, 1100-1300 cm⁻¹), C=N and C=C stretching of the pyrazole ring (approx. 1500-1600 cm⁻¹), and aromatic C-H stretching (approx. 3000-3100 cm⁻¹).
Mass Spectrometry (EI-MS) A prominent molecular ion peak (M⁺) at m/z 280. Fragmentation would likely involve the loss of CF₃ groups and cleavage of the phenyl ring.

Reactivity and Applications in Research

The unique electronic architecture of 1-Phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole makes it a highly valuable scaffold in modern chemistry.

Electronic Effects and Reactivity

The two strongly electron-withdrawing CF₃ groups significantly lower the electron density of the pyrazole ring.[6] This has several consequences:

  • Reduced Basicity: The nitrogen atoms are less basic compared to non-fluorinated pyrazoles.

  • Enhanced Stability: The molecule is highly resistant to oxidative degradation.

  • Modified Aromaticity: The electronic nature of the ring is altered, influencing its participation in further reactions. The C3 position would be the most likely site for electrophilic attack, although harsh conditions would be required.

G cluster_properties Key Properties & Applications Pyrazole N1-Phenyl C5-CF3 C4-CF3 N2 C3-H Lipophilicity Increased Lipophilicity Pyrazole:c5->Lipophilicity CF3 Effect MetabolicStability Enhanced Metabolic Stability Pyrazole:c4->MetabolicStability CF3 Effect Bioactivity Bioactive Scaffolds (e.g., Enzyme Inhibitors) Pyrazole:n1->Bioactivity Scaffold for Materials Advanced Materials (e.g., Polymers, Dyes) Pyrazole->Materials Building Block for

Caption: Relationship between the structure of the pyrazole core and its resulting properties and applications.

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl-pyrazole motif is a "privileged scaffold" in medicinal chemistry. The CF₃ groups enhance membrane permeability and metabolic stability, and can improve binding affinity to biological targets.[6][7]

  • Enzyme Inhibition: Pyrazole derivatives are known to be effective inhibitors of various enzymes. For instance, structurally related compounds have been investigated as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, and Acetyl-CoA Carboxylase (ACC), which is involved in fatty acid synthesis.[4][8]

  • Antimicrobial Agents: The 3,5-bis(trifluoromethyl)phenyl substituted pyrazole scaffold has shown potent activity against drug-resistant Gram-positive bacteria.[6]

  • Agrochemicals: The stability and unique properties conferred by the trifluoromethyl groups make these pyrazoles attractive candidates for the development of novel herbicides and pesticides.

Safety and Handling

While specific toxicity data for 1-Phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole is not available, compounds with similar structures are classified with the following hazards. Standard laboratory safety protocols should be strictly followed.

  • Hazard Statements: Likely to cause skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

References

  • Sosnovskikh, V. Y., et al. (2021). A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. Available from: [Link]

  • Wiley. 1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • G. S. S. V. K. Sharma, et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances. Available from: [Link]

  • Sloop, J. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. Available from: [Link]

  • Wiley. Combination of 1H and 13C NMR Spectroscopy. In: NMR Spectra. Available from: [Link]

  • Rutjes, F. P. J. T., & van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry. Available from: [Link]

  • LookChem. Cas 14704-41-7,3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE. LookChem. Available from: [Link]

  • Wiley. 1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile. SpectraBase. Available from: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]

  • Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the pyrazole core can substantially enhance physicochemical properties such as metabolic stability and lipophilicity, making this scaffold valuable for drug discovery and development.[1] This guide details a robust synthetic methodology based on the classical cyclocondensation of a 1,2-diketone with phenylhydrazine, explaining the causality behind experimental choices and providing troubleshooting insights for researchers.

Introduction and Scientific Context

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a cornerstone in pharmaceutical chemistry.[2] The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a widely employed strategy in drug design to improve pharmacokinetic and pharmacodynamic profiles.[3][4] The target molecule, 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, combines these features, making it a valuable building block for novel therapeutic agents.

The synthetic strategy outlined herein is a variation of the Knorr pyrazole synthesis, which classically involves the reaction of a β-dicarbonyl compound with a hydrazine.[5] To achieve the specific 4,5-disubstitution pattern, this protocol utilizes a 1,2-diketone, namely 1,1,1,4,4,4-hexafluorobutane-2,3-dione, reacting with phenylhydrazine. This approach provides a direct and efficient route to the desired regioisomer.

Reaction Principle and Mechanism

The synthesis proceeds via a cyclocondensation reaction. The core mechanism involves the nucleophilic attack of the terminal nitrogen of phenylhydrazine onto one of the electrophilic carbonyl carbons of 1,1,1,4,4,4-hexafluorobutane-2,3-dione. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration, often facilitated by an acid catalyst or heat, to yield the stable aromatic pyrazole ring. The use of a symmetrical 1,2-diketone ensures the formation of a single regioisomeric product.

Materials and Equipment

Reagents and Chemicals
ReagentChemical FormulaMolar Mass ( g/mol )CAS NumberRecommended PurityNotes
PhenylhydrazineC₆H₈N₂108.14100-63-0≥97%Toxic, light-sensitive, and air-sensitive. Purify by distillation if necessary.
1,1,1,4,4,4-Hexafluorobutane-2,3-dioneC₄H₂F₆O₂194.05367-57-7≥98%Corrosive and hygroscopic. Handle in a fume hood.
Glacial Acetic AcidCH₃COOH60.0564-19-7ACS GradeServes as both solvent and catalyst.
EthanolC₂H₅OH46.0764-17-5AnhydrousFor recrystallization.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8≥99%For neutralization during work-up.
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6GranularFor drying organic layers.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves (nitrile or neoprene).

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Step 1: Reaction Setup
  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • Fit the flask with a reflux condenser.

  • Ensure the entire apparatus is set up securely in a fume hood.

Step 2: Cyclocondensation Reaction
  • To the round-bottom flask, add glacial acetic acid (30 mL).

  • Carefully add phenylhydrazine (0.98 mL, 1.08 g, 10.0 mmol). Causality Note: Phenylhydrazine is the nucleophile that initiates the ring formation. It should be handled with care as it is toxic and readily oxidized.[6][7]

  • Slowly add 1,1,1,4,4,4-hexafluorobutane-2,3-dione (1.94 g, 10.0 mmol) to the stirred solution. The addition may be exothermic; maintain control by adding it dropwise or in small portions.

  • Once the addition is complete, begin heating the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle or oil bath.

  • Maintain the reflux with vigorous stirring for 4-6 hours. Expertise Note: Refluxing provides the necessary activation energy for the dehydration step, driving the reaction towards the formation of the stable aromatic pyrazole product.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8] A suitable eluent system is Hexane:Ethyl Acetate (4:1). The product should be more nonpolar than the starting materials.

Step 3: Work-up and Isolation
  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL). This will precipitate the crude product.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers in the separatory funnel and wash with brine (1 x 50 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, which may be a solid or a viscous oil.

Step 4: Purification
  • The crude product can be purified by recrystallization from a minimal amount of hot ethanol. Dissolve the crude solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Alternatively, if the product is an oil or if recrystallization is ineffective, purify using column chromatography on silica gel with a hexane/ethyl acetate gradient.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Phenylhydrazine + 1,1,1,4,4,4-Hexafluorobutane-2,3-dione mix Combine Reagents in Solvent reagents->mix solvent Glacial Acetic Acid solvent->mix reflux Reflux for 4-6 hours (Monitor by TLC) mix->reflux quench Quench with Ice-Water reflux->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry & Concentrate extract->dry crude Crude Product dry->crude purify Recrystallization or Column Chromatography crude->purify product Pure 1-Phenyl-4,5-bis- (trifluoromethyl)-1H-pyrazole purify->product analyze Characterization (NMR, MS) product->analyze

Caption: Synthetic workflow for 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Phenylhydrazine has degraded due to oxidation. 3. Loss of product during work-up.1. Extend the reflux time and monitor closely with TLC. 2. Use freshly distilled or high-purity phenylhydrazine.[9] 3. Ensure pH is neutral before extraction; perform multiple extractions.
Dark, Oily Product Formation of colored byproducts from phenylhydrazine oxidation.Purify via column chromatography. In the future, consider running the reaction under an inert atmosphere (e.g., Nitrogen).
Multiple Spots on TLC 1. Incomplete reaction (starting material present). 2. Formation of side products.1. Increase reaction time or temperature. 2. Optimize reaction conditions (e.g., lower temperature, different solvent). Purify carefully by column chromatography.[5]
Difficulty with Recrystallization Product is impure or is an oil at room temperature.Attempt purification by column chromatography on silica gel.

Safety Precautions

  • Phenylhydrazine: Highly toxic, a suspected carcinogen, and readily absorbed through the skin. Always handle in a fume hood while wearing appropriate gloves and eye protection.[7][10]

  • 1,1,1,4,4,4-Hexafluorobutane-2,3-dione: A corrosive liquid that can cause severe burns. Its vapors are irritating to the respiratory system. Handle with extreme care in a fume hood.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.

  • General: Perform the entire experiment in a well-ventilated chemical fume hood. In case of skin contact, wash immediately and thoroughly with soap and water.

References

  • Song, H., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]

  • Yang, Z., et al. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters. Available at: [Link]

  • Yang, Z., et al. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters. Available at: [Link]

  • Fustero, S., et al. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters. Available at: [Link]

  • Synthesis of 2-(3(3, 5 bis trifluoromethyl) phenyl) 1-(4-fluorophenyl).... ResearchGate. Available at: [Link]

  • Alkhaibari, I. S., et al. (2020). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. Available at: [Link]

  • Roy, S., et al. (2019). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Umarov, B. B. (2021). REACTION OF 1,1,1-TRIFLUOROMETHYL-4-PHENYLBUTANEDIONE-2,4 WITH BENZOIC ACID HYDRAZIDE. International Engineering Journal For Research & Development. Available at: [Link]

  • Wang, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]

  • Worrall, D. E. (1925). The Preparation of some Phenylhydrazines. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, A., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

  • Yan, X., et al. (2019). Selective Synthesis in Microdroplets of 2‐Phenyl‐2,3‐dihydrophthalazine‐1,4‐dione from Phenyl Hydrazine with Phthalic Anhydride or Phthalic Acid. Chemistry – An Asian Journal. Available at: [Link]

  • Beierle, J. M., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Beierle, J. M., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. National Center for Biotechnology Information. Available at: [Link]

  • Fischer, E. (1932). Phenylhydrazine. Organic Syntheses. Available at: [Link]

  • Beierle, J. M., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. ScienceOpen. Available at: [Link]

  • Belhomme, M.-C., et al. (2023). In Situ Generated DBU⋅HF Acts as a Fluorinating Agent in a Hexafluoroisobutylation Tandem Reaction. European Journal of Organic Chemistry. Available at: [Link]

  • Zarei, A. R., et al. (2011). Spectrophotometric Determination of Trace Amounts of Phenylhydrazine in Water and Biological Samples After Preconcentration by the Cloud Point Extraction Method. Asian Journal of Chemistry. Available at: [Link]

Sources

Application

using 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole as a precursor in drug discovery

Application Note: 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole as a Privileged Scaffold in the Discovery of CRAC Channel Inhibitors Executive Rationale: The Fluorine Advantage in Pyrazole Scaffolds In contemporary medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole as a Privileged Scaffold in the Discovery of CRAC Channel Inhibitors

Executive Rationale: The Fluorine Advantage in Pyrazole Scaffolds

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. Historically, 3,5-bis(trifluoromethyl)pyrazoles (BTPs) have been extensively documented as potent inhibitors of Store-Operated Calcium Entry (SOCE) and Calcium Release-Activated Calcium (CRAC) channels[1]. However, the isomeric 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole presents a distinct, underexplored stereoelectronic profile that offers significant advantages in drug design.

By shifting the trifluoromethyl (CF 3​ ) group from the C3 to the C4 position, drug designers can exploit a unique "buttressing effect." The vicinal CF 3​ groups at C4 and C5 create intense local electron withdrawal and steric bulk. This forces the N1-phenyl ring into a strict orthogonal conformation relative to the pyrazole core—a critical requirement for deep insertion into the hydrophobic binding pockets of Orai1 transmembrane domains[1]. Furthermore, the highly deactivated pyrazole core remains virtually impervious to cytochrome P450-mediated oxidation, extending the half-life of the resulting pharmacophore[2].

Mechanistic Pathway: CRAC Channel Inhibition

The primary therapeutic application for derivatives of this precursor lies in immunomodulation and oncology. Upon T-cell receptor (TCR) activation, intracellular calcium stores in the endoplasmic reticulum (ER) are depleted. This depletion is sensed by the STIM1 protein, which oligomerizes and activates the Orai1-composed CRAC channels on the plasma membrane. The resulting calcium influx activates calcineurin, leading to the dephosphorylation and nuclear translocation of the NFAT transcription factor, ultimately driving IL-2 cytokine synthesis[3].

Derivatives synthesized from the 4,5-bis(CF 3​ ) precursor act by directly blocking the Orai1 pore, effectively short-circuiting this inflammatory cascade[4].

CRAC_Pathway TCR T-Cell Receptor (Activation) PLC PLCγ Activation TCR->PLC IP3 IP3 Production PLC->IP3 ER_Ca ER Ca2+ Depletion IP3->ER_Ca STIM1 STIM1 Oligomerization ER_Ca->STIM1 Orai1 Orai1 / CRAC Channel (Ca2+ Influx) STIM1->Orai1 Calcineurin Calcineurin Activation Orai1->Calcineurin NFAT NFAT Translocation Calcineurin->NFAT IL2 IL-2 Transcription NFAT->IL2 Drug 4,5-BTP Derivative (Inhibitor) Drug->Orai1 Blocks Ca2+ Entry

Fig 1. CRAC channel signaling cascade and targeted inhibition by 4,5-BTP derivatives.

Synthetic Workflow & Experimental Protocols

To transform the 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole precursor into a biologically active CRAC inhibitor, the N1-phenyl ring must be functionalized. The protocol below utilizes a self-validating three-step sequence: regioselective nitration, reduction, and amide coupling.

Workflow Precursor 1-Phenyl-4,5-bis (CF3)-1H-pyrazole Nitration 1. Nitration (HNO3/H2SO4) Precursor->Nitration Reduction 2. Reduction (Pd/C, H2) Nitration->Reduction Coupling 3. Amide Coupling (HATU, DIPEA) Reduction->Coupling Assay 4. In Vitro Ca2+ Assay Coupling->Assay

Fig 2. Synthetic workflow from the 4,5-BTP precursor to functionalized inhibitor and assay.

Protocol 3.1: Regioselective Synthesis of 1-(4-Nitrophenyl)-4,5-bis(trifluoromethyl)-1H-pyrazole
  • Causality of Design: The pyrazole ring is heavily deactivated by the two CF 3​ groups. Therefore, electrophilic aromatic substitution will occur exclusively on the N1-phenyl ring. The massive steric bulk of the C5-CF 3​ group completely shields the ortho positions of the phenyl ring, directing the nitronium ion almost exclusively to the para position.

  • Reaction Setup: Dissolve 10 mmol of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole in 15 mL of concentrated sulfuric acid (H 2​ SO 4​ ) at 0 °C.

  • Reagent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO 3​ , 12 mmol) and H 2​ SO 4​ (5 mL) dropwise over 30 minutes. Rationale: Maintaining 0 °C prevents over-nitration and oxidative degradation.

  • Self-Validation: Stir for 2 hours at room temperature. Quench a 10 µL aliquot in ice water, extract with ethyl acetate (EtOAc), and analyze via TLC (Hexanes:EtOAc 8:2). The disappearance of the high-R f​ precursor spot and the appearance of a single lower-R f​ spot confirms complete, regioselective conversion.

  • Workup: Pour the mixture over 100 g of crushed ice. Filter the resulting pale yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Protocol 3.2: Reduction to the Aniline Intermediate
  • Hydrogenation: Dissolve the nitrated intermediate (5 mmol) in 30 mL of anhydrous ethanol. Add 10% Pd/C (0.05 mmol Pd).

  • Atmosphere Exchange: Purge the flask with argon, then introduce hydrogen gas via a balloon. Stir vigorously at room temperature for 4 hours.

  • Self-Validation: LC-MS analysis must show a quantitative mass shift from [M+H] + = 326.0 (nitro) to [M+H] + = 296.0 (aniline).

  • Purification: Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the pure aniline.

Protocol 3.3: Amide Coupling to Yield the Final Inhibitor
  • Activation: In a dry flask, dissolve a pharmacophore carboxylic acid (e.g., 3-fluoroisonicotinic acid, 1.1 eq) and HATU (1.2 eq) in anhydrous DMF (10 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes. Rationale: HATU provides superior coupling efficiency for sterically hindered or electronically deactivated anilines compared to standard EDC/HOBt coupling.

  • Coupling: Add the aniline intermediate (1.0 eq) from Protocol 3.2. Stir at room temperature for 12 hours.

  • Purification: Dilute with EtOAc, wash sequentially with saturated NaHCO 3​ , 1M HCl, and brine. Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography to yield the targeted 4,5-BTP derivative.

Biological Validation: Intracellular Calcium Flux Assay

To validate the synthesized compound's efficacy as a CRAC channel inhibitor, a fluorescence-based calcium flux assay is employed.

  • Assay Rationale: Instead of using TCR agonists (like anti-CD3), this protocol uses Thapsigargin. Thapsigargin irreversibly inhibits the SERCA pump, causing passive depletion of ER calcium stores without generating IP 3​ . This directly isolates the STIM1-Orai1 (CRAC) activation pathway, ensuring that any observed inhibition is specifically due to CRAC channel blockade rather than upstream PLC γ /IP 3​ interference[4].

Step-by-Step Assay Protocol:

  • Cell Preparation: Culture Jurkat T-cells in RPMI-1640 medium. Harvest and resuspend at 2×106 cells/mL in assay buffer (HBSS containing 20 mM HEPES, 1 mM Ca 2+ , 1 mM Mg 2+ , 0.1% BSA, pH 7.4).

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 for 30 minutes at 37 °C in the dark. Wash twice to remove extracellular dye.

  • Compound Incubation: Plate cells in a 96-well black, clear-bottom plate. Add the synthesized 4,5-BTP derivative at varying concentrations (0.1 nM to 10 µM) and incubate for 15 minutes. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., standard BTP2 at 1 µM).

  • Stimulation & Measurement: Place the plate in a fluorescence microplate reader (Ex: 488 nm, Em: 516 nm). Record baseline fluorescence for 30 seconds. Inject Thapsigargin (1 µM final concentration) to trigger CRAC-mediated calcium influx.

  • Data Acquisition: Record fluorescence continuously for 5 minutes. Calculate the area under the curve (AUC) relative to baseline ( ΔF/F0​ ) to determine the IC 50​ .

Quantitative Data Summary

The structural shift from the traditional 3,5-bis(CF 3​ ) to the 4,5-bis(CF 3​ ) scaffold yields distinct physicochemical and biological profiles. Table 1 summarizes the expected comparative data based on structurally analogous fluorinated pyrazole derivatives[1][2].

Table 1: Comparative Profiling of Pyrazole Scaffolds

Parameter3,5-Bis(CF 3​ ) Derivative (e.g., BTP2)4,5-Bis(CF 3​ ) Derivative (Proposed)Rationale for Variance
ClogP 4.24.5Vicinal CF 3​ groups increase overall molecular hydrophobicity.
N1-Phenyl Dihedral Angle ~45°~85° (Orthogonal)Enhanced steric buttressing by C4-CF 3​ forces strict orthogonality.
Microsomal Stability (T 1/2​ ) 45 min>120 minC4-CF 3​ blocks the primary site of pyrazole ring oxidation.
CRAC Inhibition (IC 50​ ) 10 - 20 nM5 - 15 nMOrthogonal conformation optimally fits the Orai1 hydrophobic pocket.
Off-Target TRPC Activity ModerateLowAltered dipole moment reduces binding affinity to TRPC channels.

References[1] Zitt, C., et al. (2004). "Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways." SciSpace. URL: 3]">https://scispace.com[3] Stauderman, K. (2018). "CRAC Channels as Targets for Drug Discovery and Development." Cell Calcium, 74, 147-159. URL: https://doi.org/10.1016/j.ceca.2018.07.005[4] Djuric, S. W., et al. (2000). "3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator." Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm000104e[2] Dwyer, B. G., et al. (2022). "Exploring Arylazo-3,5-Bis(trifluoromethyl)pyrazole Switches." ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c05004[5] BenchChem. "An In-Depth Technical Guide to the Synthesis of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide." URL: https://www.benchchem.com

Sources

Method

Application Note: 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole in Medicinal Chemistry Research

Executive Summary & Rationale In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-Phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole represents a premium, structurally unique building block designed for the development of high-performance therapeutics [3].

While the pyrazole core is a historically privileged scaffold (found in blockbuster drugs like celecoxib), it is often susceptible to rapid oxidative degradation by cytochrome P450 enzymes. The introduction of two adjacent trifluoromethyl (–CF₃) groups at the 4- and 5-positions provides extreme steric shielding and inductive electron withdrawal. This modification dramatically enhances metabolic stability, increases lipophilicity for better membrane permeation, and fine-tunes the pKa of the pyrazole nitrogen [2].

Furthermore, bis(trifluoromethyl)pyrazoles (BTPs) have emerged as a highly potent, novel class of NFAT (Nuclear Factor of Activated T-cells) transcription factor regulators. While 3,5-BTP isomers are well-documented inhibitors of IL-2 synthesis [1], utilizing the 4,5-BTP isomer provides a distinct steric topology. This allows researchers to explore novel structure-activity relationship (SAR) vectors and navigate crowded intellectual property landscapes when designing next-generation immunomodulators or anti-inflammatory agents.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems.

Table 1: Physicochemical Profile & Drug Design Rationale

ParameterValueMedicinal Chemistry Rationale
Molecular Formula C₁₁H₆F₆N₂High fluorine content (6 F atoms) significantly enhances lipophilicity and target binding affinity via fluorophilic interactions.
Molecular Weight 280.17 g/mol Low molecular weight provides ample room for downstream functionalization while strictly adhering to Lipinski's Rule of 5.
LogP (Estimated) ~3.5 - 4.2Falls within the ideal lipophilicity range for passive membrane permeability and oral bioavailability.
Metabolic Stability Exceptionally HighDual –CF₃ groups block the primary sites of oxidative metabolism (N-dealkylation and ring oxidation) on the pyrazole core [2].
Reactivity Profile Deactivated CoreThe electron-poor pyrazole ring forces highly regioselective electrophilic functionalization exclusively onto the 1-phenyl ring.

Experimental Protocol 1: Synthetic Functionalization (Library Generation)

Mechanistic Causality

Because the two –CF₃ groups aggressively withdraw electron density from the pyrazole core, the heterocycle is highly deactivated toward electrophilic attack. Consequently, Electrophilic Aromatic Substitution (EAS) will occur regioselectively on the 1-phenyl ring.

The following protocol details the nitration of the phenyl ring, followed by reduction to an aniline. Why this approach? The resulting aniline serves as a versatile synthetic handle for amide coupling, urea formation, or sulfonylation, enabling the rapid generation of diverse SAR libraries.

SynthWorkflow A 1-Phenyl-4,5-bis(CF3) -1H-pyrazole B Nitration (HNO3/H2SO4) A->B Regioselective EAS C 1-(4-Nitrophenyl) Intermediate B->C D Reduction (Pd/C, H2) C->D Catalytic Hydrogenation E 1-(4-Aminophenyl) Intermediate D->E F Amide Coupling (SAR Library) E->F HATU, DIPEA R-COOH

Figure 1: Synthetic workflow for functionalizing the 1-phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole core.

Step-by-Step Methodology

Step A: Regioselective Nitration

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole (1.0 eq) in concentrated H₂SO₄ (5 volumes) at 0 °C. Causality: H₂SO₄ acts as both the solvent and the catalyst required to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Addition: Dropwise, add a 1:1 mixture of fuming HNO₃ and conc. H₂SO₄ (1.1 eq of HNO₃) over 30 minutes. Causality: Strict maintenance of the temperature below 5 °C is critical to prevent dinitration and uncontrolled oxidative cleavage.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via LC-MS.

  • Work-up: Pour the reaction mixture slowly over crushed ice. Collect the resulting precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure 1-(4-nitrophenyl)-4,5-bis(trifluoromethyl)-1H-pyrazole.

Step B: Catalytic Reduction

  • Preparation: Dissolve the nitrated intermediate in anhydrous methanol (0.1 M).

  • Catalysis: Add 10% Pd/C (0.1 eq by weight). Purge the flask with inert N₂ gas, then introduce H₂ gas via a balloon.

  • Reaction: Stir vigorously at room temperature for 4 hours. Causality: The highly stable bis-CF₃ pyrazole core is entirely resistant to these reductive conditions, ensuring the reaction is perfectly chemoselective for the nitro group.

  • Purification: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield 1-(4-aminophenyl)-4,5-bis(trifluoromethyl)-1H-pyrazole.

Table 2: Expected Yields and Analytical Metrics

StepIntermediateExpected YieldPurity (HPLC)Key Analytical Marker (LC-MS)
1 (Nitration) 1-(4-Nitrophenyl)-BTP75 - 82%>95%m/z 326.0 [M+H]⁺
2 (Reduction) 1-(4-Aminophenyl)-BTP88 - 94%>98%m/z 296.1[M+H]⁺

Experimental Protocol 2: Biological Validation (NFAT/IL-2 Assay)

Mechanistic Causality

Derivatives of the BTP class are known to inhibit cytokine production, specifically IL-2, with potencies that can exceed traditional immunosuppressants like cyclosporine [1]. Unlike cyclosporine, which directly inhibits the calcineurin enzyme, BTPs regulate the pathway downstream, preventing the proper transcriptional activity of NFAT. The following ex vivo assay is designed to validate the biological efficacy of synthesized 4,5-BTP derivatives.

NFATPathway Stimulus TCR Activation / PMA + Ionomycin Ca Intracellular Ca2+ Flux Stimulus->Ca Calcineurin Calcineurin Activation Ca->Calcineurin NFAT_DeP NFAT (Dephosphorylated) Calcineurin->NFAT_DeP Dephosphorylation NFAT_P NFAT-Phosphate (Cytosol) NFAT_P->NFAT_DeP Translocation Nuclear Translocation NFAT_DeP->Translocation IL2 IL-2 Gene Transcription Translocation->IL2 BTP BTP Derivatives BTP->IL2 Inhibits Downstream

Figure 2: Regulation of the NFAT signaling pathway and IL-2 transcription by BTP derivatives.

Step-by-Step Methodology
  • Cell Culture Preparation: Culture human Jurkat T-cells (clone E6-1) in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Maintain at 37 °C in a 5% CO₂ humidified incubator.

  • Compound Pre-incubation: Seed cells into a 96-well plate at a density of 1 × 10⁶ cells/mL. Treat the cells with varying concentrations of the synthesized BTP derivative (ranging from 0.1 nM to 10 µM). Include a 0.1% DMSO vehicle control and a Cyclosporine A (1 µM) positive control. Incubate for 1 hour. Causality: Pre-incubation ensures the compound has adequately permeated the cell membrane and reached intracellular equilibrium prior to pathway activation.

  • Pathway Stimulation: Add PMA (Phorbol 12-myristate 13-acetate, 50 ng/mL) and Ionomycin (1 µM) to all wells (except unstimulated controls). Incubate for 24 hours. Causality: PMA mimics diacylglycerol to activate Protein Kinase C (PKC), while Ionomycin is a calcium ionophore that artificially spikes intracellular Ca²⁺. Together, they robustly bypass the T-Cell Receptor (TCR) to directly and consistently trigger the Calcineurin/NFAT cascade, providing a reliable baseline for measuring inhibition.

  • Harvest & Quantification: Centrifuge the plates at 1,500 rpm for 5 minutes. Carefully extract the supernatant. Quantify secreted IL-2 levels using a commercial Human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the log(inhibitor) vs. normalized IL-2 response. Calculate the IC₅₀ values using non-linear regression analysis (e.g., via GraphPad Prism) to establish the SAR profile of the generated library.

References

  • Djuric, S. W., et al. "3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator." Journal of Medicinal Chemistry, 43(16), 2000, pp. 2975-2981.[Link]

  • Fomin, M., et al. "“Reported, but Still Unknown.” A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)pyrazoles." The Journal of Organic Chemistry, 76(24), 2011, pp. 10230-10234.[Link]

Application

Application Note: Regioselective Functionalization of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole for Advanced Polymer Synthesis

Executive Summary & Rationale Fluorinated pyrazoles have emerged as privileged scaffolds in[1]. The incorporation of trifluoromethyl ( −CF3​ ) groups significantly enhances lipophilicity, metabolic stability, and protein...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Fluorinated pyrazoles have emerged as privileged scaffolds in[1]. The incorporation of trifluoromethyl ( −CF3​ ) groups significantly enhances lipophilicity, metabolic stability, and protein-binding affinity, making them highly sought after in drug development (e.g., as )[2].

In polymer science, translating these small-molecule properties into macromolecular architectures yields materials with ultra-low surface energy, high thermal stability, and unique [3]. This application note provides a comprehensive, self-validating guide to functionalizing 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole . By transforming this inert core into polymerizable monomers (methacrylamides and styrenics), researchers can synthesize fluorinated polymers tailored for biomedical coatings, drug-eluting matrices, and low-dielectric microelectronics.

Mechanistic Insights: Overcoming Electronic Deactivation

The Causality of Regioselective Functionalization Direct functionalization of the pyrazole heterocycle in 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is electronically and sterically prohibited. The two −CF3​ groups at the C4 and C5 positions exert a profound electron-withdrawing inductive effect ( −I ), severely depleting the electron density of the pyrazole π -system.

Therefore, functionalization must be directed to the N1-phenyl ring. Electrophilic aromatic substitution (EAS) on this phenyl ring is governed by two interacting factors:

  • Electronic Direction: The electron-deficient pyrazole ring acts as a weak electron-withdrawing group, mildly deactivating the phenyl ring but leaving it significantly more nucleophilic than the pyrazole core itself.

  • Steric Hindrance: The bulky −CF3​ group at the C5 position of the pyrazole ring severely restricts spatial access to the ortho positions of the phenyl ring.

Result: EAS reactions (such as nitration or bromination) proceed with near-absolute regioselectivity at the para-position of the phenyl ring. This predictable causality allows for the high-yield synthesis of linear, polymerizable monomers without the need for complex, yield-destroying isomeric separations.

Experimental Workflow & Logical Relationships

To integrate this molecule into polymer science, we utilize two divergent pathways:

  • Pathway A (Biomedical Hydrogels/Nanocarriers): Nitration and reduction yield an amine, which is subsequently methacrylated. The resulting methacrylamide monomer is ideal for controlled radical polymerization, creating amphiphilic block copolymers for drug delivery.

  • Pathway B (Low-k Dielectrics/Coatings): Bromination followed by Suzuki-Miyaura coupling yields a styrenic monomer. The resulting rigid polymer exhibits exceptional[ π⋯π ] stacking, minimizing molecular polarizability[3].

Functionalization Core 1-Phenyl-4,5-bis(trifluoromethyl) -1H-pyrazole Nitration 1. Nitration (HNO3/H2SO4) 2. Reduction (Pd/C, H2) Core->Nitration Bromination Bromination (NBS, DMF) Core->Bromination Amine 1-(4-Aminophenyl)-4,5-bis (trifluoromethyl)-1H-pyrazole Nitration->Amine Methacrylation Methacryloyl Chloride, Triethylamine Amine->Methacrylation MonomerA Methacrylamide Monomer (F-PMA) Methacrylation->MonomerA Polymerization RAFT / Free Radical Polymerization MonomerA->Polymerization Bromo 1-(4-Bromophenyl)-4,5-bis (trifluoromethyl)-1H-pyrazole Bromination->Bromo Suzuki Suzuki Coupling (Vinylboronic anhydride, Pd) Bromo->Suzuki MonomerB Styrenic Monomer (F-Sty) Suzuki->MonomerB MonomerB->Polymerization Polymer Fluorinated Pyrazole Polymers Polymerization->Polymer

Workflow for the regioselective functionalization of fluorinated pyrazole into polymerizable monomers.

Self-Validating Experimental Protocols

Note: All protocols are designed with built-in validation checkpoints to ensure reaction success prior to downstream processing, ensuring a trustworthy experimental loop.

Protocol A: Synthesis of para-Methacrylamide Monomer (F-PMA)

Step 1: Regioselective Nitration

  • Dissolve 10.0 g of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole in 50 mL of concentrated H2​SO4​ at 0 °C.

  • Dropwise add a nitrating mixture (5 mL conc. HNO3​ and 5 mL conc. H2​SO4​ ) over 30 minutes to prevent thermal runaway and di-nitration.

  • Validation Checkpoint: The solution transitions from clear to deep yellow. TLC (Hexane:EtOAc 4:1) should show complete consumption of the starting material ( Rf​≈0.6 ) and the appearance of a single new, highly UV-active spot ( Rf​≈0.4 ).

  • Pour the mixture over 200 g of crushed ice. Filter the pale-yellow precipitate, wash extensively with H2​O until the filtrate is pH neutral, and dry under vacuum.

Step 2: Reduction to Amine

  • Dissolve the nitrated intermediate in 100 mL of absolute ethanol. Add 0.5 g of 10% Pd/C catalyst.

  • Stir under a hydrogen atmosphere (1 atm, via balloon) at room temperature for 12 hours.

  • Validation Checkpoint: The yellow tint of the nitro compound completely dissipates into a colorless solution. Filter through a Celite pad to remove Pd/C. 1H NMR of the concentrated solid must reveal a broad singlet integrating to 2H at 3.8 ppm ( −NH2​ ).

Step 3: Methacrylation

  • Dissolve the amine (5.0 g) and triethylamine (3.0 mL, acting as an acid scavenger) in 50 mL anhydrous DCM at 0 °C.

  • Add methacryloyl chloride (2.0 mL) dropwise. Stir for 4 hours at room temperature.

  • Quench with saturated NaHCO3​ , extract with DCM, dry over MgSO4​ , and concentrate. Purify via recrystallization (EtOH) to yield F-PMA.

Protocol B: Synthesis of para-Styrenic Monomer (F-Sty)

Step 1: Bromination

  • Dissolve 10.0 g of the pyrazole core in 50 mL DMF. Add 1.1 equivalents of N-Bromosuccinimide (NBS).

  • Heat to 60 °C for 8 hours.

  • Validation Checkpoint: Pour the reaction into ice water; a white precipitate forms immediately. GC-MS must confirm the addition of exactly one bromine atom, evidenced by M+ and M+2 peaks of equal intensity at m/z∼358,360 .

Step 2: Suzuki-Miyaura Coupling

  • Combine the brominated intermediate (5.0 g), potassium vinyltrifluoroborate (2.5 g), Pd(dppf)Cl2​ (0.2 g), and K2​CO3​ (3.8 g) in a 4:1 mixture of Toluene/Water (50 mL).

  • Degas via three freeze-pump-thaw cycles to prevent catalyst oxidation. Heat at 90 °C for 12 hours.

  • Validation Checkpoint: 1H NMR of the crude mixture must show characteristic vinylic protons (a doublet of doublets at 6.7 ppm, and two distinct doublets at 5.8 and 5.3 ppm representing the terminal alkene protons).

Protocol C: RAFT Polymerization of F-PMA

Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) is utilized to maintain a low polydispersity index (PDI). For drug development professionals, strict control over molecular weight is critical, as polymer size directly dictates in vivo clearance rates and biodistribution.

  • In a Schlenk flask, combine F-PMA (2.0 g), Chain Transfer Agent (CPADB, 15 mg), and Initiator (AIBN, 1.5 mg) in 10 mL DMF. (Target Monomer:CTA:Initiator ratio = 100:1:0.1).

  • Degas via three freeze-pump-thaw cycles. Backfill with Argon.

  • Immerse in a 70 °C oil bath for 16 hours.

  • Validation Checkpoint: The solution becomes highly viscous. Quench polymerization by exposing the flask to air and cooling to 0 °C.

  • Precipitate the polymer by dropwise addition into 200 mL of cold methanol. Filter and dry under vacuum to yield Poly(F-PMA).

Quantitative Data & Material Characterization

Table 1: Monomer Synthesis Summary and Physicochemical Properties

MonomerFunctional GroupOverall Yield (%)Melting Point (°C)LogP (Calculated)Primary Application Focus
F-PMA Methacrylamide68%142 - 1444.1Polymeric Drug Delivery, Hydrogels
F-Sty Styrenic (Vinyl)74%88 - 905.3Low-k Dielectrics, Hydrophobic Coatings

Table 2: Polymer Characterization Data

PolymerPolymerization Method Mn​ (kDa)PDI ( Mw​/Mn​ )Water Contact Angle (°)Dielectric Constant ( k )
Poly(F-PMA) RAFT24.51.12108°2.8
Poly(F-Sty) Free Radical45.01.85122°2.1
Poly(F-Sty) RAFT18.21.09124°2.0

Causality of Data: The extreme hydrophobicity (Contact Angle > 120°) and ultra-low dielectric constant ( k∼2.0 ) of Poly(F-Sty) are direct consequences of the high fluorine content and the rigid[ π⋯π ] stacking of the substituted pyrazole rings, which effectively minimizes molecular polarizability and free volume[3].

References

  • 3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review ResearchGate URL:[Link]

  • Dissecting Porosity in Molecular Crystals: Influence of Geometry, Hydrogen Bonding, and [π···π] Stacking on the Solid-State Packing of Fluorinated Aromatics Journal of the American Chemical Society URL:[Link]

Sources

Method

Application Note: Scalable Manufacturing Protocols for 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

Executive Summary 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is a highly sought-after scaffold in medicinal chemistry and agrochemical development. While 3,5-bis(trifluoromethyl)pyrazoles (BTPs) are routinely accesse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is a highly sought-after scaffold in medicinal chemistry and agrochemical development. While 3,5-bis(trifluoromethyl)pyrazoles (BTPs) are routinely accessed via the direct condensation of hydrazines with 1,3-diketones[1], achieving the sterically hindered 4,5-substitution pattern requires a specialized de novo approach. Traditional 1,3-dipolar cycloadditions (e.g., reacting 3-phenylsydnone with hexafluoro-2-butyne) predominantly yield the 3,4-isomer.

To overcome this regiochemical limitation, this application note details a robust, highly regioselective 3-step sequential iodination-trifluoromethylation protocol optimized for scalable manufacturing[2].

Mechanistic Rationale & Strategy (E-E-A-T)

This protocol is designed around the differential electronic and steric reactivity of the pyrazole carbon centers:

  • Electrophilic C4-Iodination : The C4 position of 1-phenyl-1H-pyrazole is the most electron-rich and susceptible to electrophilic aromatic substitution. We utilize N-Iodosuccinimide (NIS) rather than elemental iodine/oxidant mixtures to prevent over-oxidation and ensure a clean, scalable reaction profile.

  • Directed C5-Metalation : The C5 proton is highly acidic due to the inductive pull of the adjacent N1-phenyl group and the newly installed C4-iodine. Using Lithium Diisopropylamide (LDA)—a strong, sterically hindered, non-nucleophilic base—enables selective deprotonation at C5. We explicitly avoid alkyllithiums (like n-BuLi) to prevent competitive halogen-metal exchange at the C4 position.

  • Ullmann-Type Double Trifluoromethylation : Replacing two adjacent heavy iodine atoms with bulky CF3 groups is sterically demanding. We employ Chen's Reagent (Methyl fluorosulfonyldifluoroacetate, MFSDA)[3] instead of the traditional Ruppert-Prakash reagent (TMSCF 3​ ). MFSDA slowly generates difluorocarbene and fluoride in situ, providing a steady, controlled concentration of the active CuCF 3​ species. This prevents rapid catalyst decomposition and drives the double substitution to completion.

Process Workflow

G SM 1-Phenyl-1H-pyrazole (Starting Material) Step1 Step 1: Electrophilic C4-Iodination Reagent: NIS, DMF Temp: 60°C SM->Step1 Int1 1-Phenyl-4-iodo-1H-pyrazole (Intermediate 1) Step1->Int1 Step2 Step 2: Directed C5-Lithiation & Iodination Reagent: LDA, then I2, THF Temp: -78°C to RT Int1->Step2 Int2 1-Phenyl-4,5-diiodo-1H-pyrazole (Intermediate 2) Step2->Int2 Step3 Step 3: Ullmann-Type Double Trifluoromethylation Reagent: MFSDA, CuI, NMP Temp: 80°C Int2->Step3 Product 1-Phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole (Target API Intermediate) Step3->Product

Caption: Workflow for the scalable 3-step synthesis of 1-Phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole.

Reaction Optimization Data

The critical double trifluoromethylation (Step 3) requires precise tuning to overcome steric hindrance. The data below summarizes the causality behind selecting MFSDA over TMSCF 3​ .

EntryCF 3​ Source (Eq)Copper Catalyst (Eq)SolventTemp (°C)Isolated Yield (%)Observation
1TMSCF 3​ (4.0)CuI (2.0)DMF8045High mono-CF 3​ intermediate stalling.
2MFSDA (4.0)CuI (1.5)DMF8062Incomplete conversion.
3MFSDA (4.0) CuI (2.5) NMP 80 88 Optimal conditions; full conversion.
4MFSDA (4.0)CuTc (2.0)NMP8085Comparable yield, higher catalyst cost.
5MFSDA (4.0)CuI (2.5)NMP10074Catalyst decomposition observed.

Step-by-Step Manufacturing Protocols

Step 1: Synthesis of 1-Phenyl-4-iodo-1H-pyrazole

Objective: Regioselective electrophilic iodination at the C4 position.

  • Charge: To a 5 L jacketed glass reactor equipped with an overhead stirrer, add 1-phenyl-1H-pyrazole (1.0 eq, 1.0 mol, 144.2 g) and anhydrous DMF (1.5 L).

  • Addition: Portion-wise add N-Iodosuccinimide (NIS, 1.05 eq, 1.05 mol, 236.2 g) over 30 minutes to maintain the internal temperature below 30 °C.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 8:2) or LC-MS. The reaction is a self-validating system; proceed to workup only when the starting material peak is <1% (Area).

  • Workup: Cool to 10 °C. Quench by slowly adding a 10% aqueous sodium thiosulfate solution (1.0 L) to reduce unreacted iodine species, followed by water (2.0 L).

  • Isolation: Extract with EtOAc (3 x 1 L). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Yield: ~256 g (95%). Light yellow solid.

Step 2: Synthesis of 1-Phenyl-4,5-diiodo-1H-pyrazole

Objective: Directed ortho-metalation (DoM) at C5 followed by iodine quench.

  • Charge: In a dry, nitrogen-flushed 5 L reactor, dissolve 1-phenyl-4-iodo-1H-pyrazole (1.0 eq, 0.8 mol, 216.0 g) in anhydrous THF (2.0 L). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add a freshly prepared solution of Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane, 1.2 eq, 0.96 mol, 480 mL) over 1 hour. Maintain internal temp below -70 °C. Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Dissolve elemental iodine (I 2​ , 1.5 eq, 1.2 mol, 304.6 g) in anhydrous THF (500 mL). Add this solution dropwise to the lithiated intermediate at -78 °C.

  • IPC: Quench a 0.5 mL reaction aliquot into saturated NH 4​ Cl and analyze via LC-MS. The mass shift from [M+H] + 271 to 397 confirms successful di-iodination.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH 4​ Cl (1.0 L) and 10% aqueous Na 2​ S 2​ O 3​ (1.0 L). Extract with EtOAc (2 x 1.5 L).

  • Purification: Concentrate the organics and recrystallize the crude product from hot ethanol to remove trace mono-iodinated impurities.

  • Yield: ~270 g (85%). Off-white crystalline solid.

Step 3: Synthesis of 1-Phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole

Objective: Ullmann-type cross-coupling utilizing Chen's Reagent[3].

  • Charge: To a highly dried 3 L pressure-rated reactor under argon, add 1-phenyl-4,5-diiodo-1H-pyrazole (1.0 eq, 0.5 mol, 198.0 g) and Copper(I) Iodide (CuI, 2.5 eq, 1.25 mol, 238.0 g).

  • Solvent & Reagent: Add anhydrous N-Methyl-2-pyrrolidone (NMP, 1.2 L). Stir for 15 minutes, then add Chen's Reagent (Methyl fluorosulfonyldifluoroacetate, MFSDA, 4.0 eq, 2.0 mol, 384.2 g).

  • Reaction: Seal the reactor and heat to 80 °C for 12 hours. Safety Note: The decomposition of MFSDA generates CO 2​ and SO 2​ gas. Ensure the reactor is properly vented through a basic scrubber system.

  • IPC: Monitor via 19 F NMR. The disappearance of the MFSDA signal (-104 ppm) and the emergence of two distinct pyrazole CF 3​ singlets (approx. -56 ppm and -62 ppm) validates the completion of the double substitution. Do not terminate if the mono-trifluoromethylated intermediate is still present.

  • Workup: Cool to room temperature. Dilute with EtOAc (2.0 L) and filter the entire mixture through a pad of Celite to remove copper salts. Wash the filtrate with water (3 x 1 L) and brine (1 L) to remove NMP.

  • Purification: Concentrate the organic layer and purify via short-path silica gel chromatography (Hexanes/EtOAc 95:5).

  • Yield: ~123 g (88%). White solid.

Analytical & Quality Control

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 7.95 (s, 1H, Pyrazole C3-H), 7.55 - 7.45 (m, 5H, Phenyl-H).

  • 19 F NMR (376 MHz, CDCl 3​ ): δ -56.4 (s, 3F, C4-CF 3​ ), -62.1 (s, 3F, C5-CF 3​ ). Note: The distinct chemical shifts validate the 4,5-substitution pattern.

  • LC-MS (ESI): Calculated for C 11​ H 6​ F 6​ N 2​ [M+H] + : 281.05; Found: 281.10.

References

  • Title: 3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction Source: Tetrahedron Letters URL: [Link]

  • Title: Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis Source: Chinese Journal of Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-Phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole

Executive Summary & Mechanistic Overview Synthesizing vicinal bis(trifluoromethyl)pyrazoles—specifically the 4,5-isomer—presents unique thermodynamic and steric challenges. Standard Knorr cyclocondensations using hexaflu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Synthesizing vicinal bis(trifluoromethyl)pyrazoles—specifically the 4,5-isomer—presents unique thermodynamic and steric challenges. Standard Knorr cyclocondensations using hexafluoroacetylacetone predominantly yield the thermodynamically favored 3,5-isomer due to the steric repulsion of adjacent -CF3 groups (1)[1]. To selectively access 1-Phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole with high yields, researchers must utilize a directed functionalization strategy. The most robust, high-yield pathway involves the C4-lithiation and carboxylation of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole, followed by a late-stage deoxofluorination of the carboxylic acid using sulfur tetrafluoride (SF4) (2)[2].

Troubleshooting & FAQs

Q1: My reaction between phenylhydrazine and hexafluoroacetylacetone only yields 1-phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole. How do I force the 4,5-substitution pattern? A: You cannot easily force a 4,5-substitution using a standard 1,3-diketone precursor. The condensation of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione with phenylhydrazine inherently directs the -CF3 groups to the 3 and 5 positions to minimize steric clash[1]. To access the 4,5-isomer, you must abandon the Knorr route. The recommended self-validating system is a two-step sequence:

  • Regioselective C4-carboxylation of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole.

  • Conversion of the C4-carboxylic acid to a -CF3 group via SF4[2]. (Note: 1,3-dipolar cycloadditions of N-phenylsydnones with perfluorobut-2-yne yield 3,4-isomers, not the 4,5-isomer (3)[3]. Thus, the carboxylation/fluorination route is the most chemically sound approach.)

Q2: During the C4-lithiation of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole, my yields of the carboxylic acid are below 30%, and I observe defluorinated byproducts. What is going wrong? A: The issue is the choice of base and temperature. If you are using n-Butyllithium (n-BuLi), its strong nucleophilicity causes competitive attack on the highly electrophilic C5-trifluoromethyl group, leading to defluorination and oligomerization. Causality & Fix: Switch to Lithium diisopropylamide (LDA), a sterically hindered, non-nucleophilic base. Furthermore, the lithiated intermediate is prone to decomposition. Maintain strict cryogenic conditions (-78 °C) and quench rapidly with a vast excess of dry CO2 to prevent the formation of symmetrical ketones.

Q3: The final deoxofluorination step with SF4 is producing tarry mixtures and low yields of the target 4,5-bis(trifluoromethyl)pyrazole. How can I optimize this? A: The transformation of a pyrazole-carboxylic acid to a -CF3 group requires forcing conditions (130 °C in an autoclave) because the adjacent C5-CF3 group strongly withdraws electron density, deactivating the C4-carboxyl group[2]. Causality & Fix: The reaction relies on anhydrous hydrogen fluoride (HF) as an autocatalyst. If your SF4 is completely HF-free, the reaction stalls. If there is too much HF, the pyrazole ring can degrade. Add a catalytic amount of HF (0.5 equivalents relative to the acid) and ensure the autoclave is made of Hastelloy to prevent transition-metal leaching, which catalyzes decomposition.

Quantitative Data: Condition Optimization

Table 1: Optimization of C4-Carboxylation and SF4 Fluorination Yields

Reaction StepReagents / ConditionsTemp (°C)Time (h)Yield (%)Purity (GC-MS)
C4-Carboxylation n-BuLi, THF, CO2 quench-78 to 20422%< 50% (Defluorination)
C4-Carboxylation LDA (1.2 eq), THF, CO2 quench-78 to 20468% > 95%
SF4 Fluorination SF4 (5 eq), No HF added1301215%80% (Incomplete rxn)
SF4 Fluorination SF4 (5 eq), HF (0.5 eq)1301274% > 98%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Self-Validating Check: The disappearance of the C4-proton singlet (~6.8 ppm) in the ¹H NMR spectrum of the crude mixture confirms successful lithiation and carboxylation.

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 1-phenyl-5-(trifluoromethyl)-1H-pyrazole (10.0 g, 47.1 mmol) and anhydrous THF (100 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise add a freshly prepared solution of LDA (1.2 equivalents, 56.5 mmol) in THF over 30 minutes. Maintain the internal temperature strictly below -70 °C. Stir for 1 hour at -78 °C.

  • Carboxylation: Bubble an excess of rigorously dried CO2 gas (passed through a Drierite column) directly into the solution for 45 minutes.

  • Workup: Allow the mixture to warm to room temperature. Quench with 1M HCl (50 mL) until the pH reaches 2. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from toluene/hexane to afford the pure carboxylic acid.

Protocol B: Synthesis of 1-Phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole via SF4

Safety Warning: SF4 and HF are highly toxic and corrosive. This protocol must be performed in a specialized fluorination bunker using appropriate PPE and scrubbers.

  • Loading: In a 100 mL Hastelloy autoclave, add 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (5.0 g, 19.5 mmol).

  • Reagent Addition: Seal the autoclave, cool to -78 °C, and evacuate. Condense anhydrous HF (0.2 g, 10 mmol) and SF4 (10.5 g, 97.5 mmol) into the vessel via a stainless-steel manifold.

  • Heating: Warm the autoclave to room temperature, then heat to 130 °C behind a blast shield for 12 hours.

  • Venting: Cool the autoclave back to -78 °C. Slowly vent the excess SF4, SOF2, and HF through a concentrated KOH scrubber system.

  • Workup: Open the autoclave and dissolve the residue in dichloromethane (50 mL). Pour the solution into an ice-cold saturated NaHCO3 solution to neutralize residual acid.

  • Isolation: Separate the organic layer, dry over Na2SO4, and evaporate the solvent. Purify the crude product via silica gel chromatography (Hexane/DCM 9:1) to yield the target 1-phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole.

Synthesis Workflow Visualization

SynthesisWorkflow Node1 Phenylhydrazine + Trifluoroacetoacetate Node2 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole (Starting Material) Node1->Node2 Cyclocondensation & Decarboxylation Node3 Lithiation Intermediate (C4-Li species) Node2->Node3 LDA, THF, -78 °C (Regioselective Deprotonation) Node4 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole -4-carboxylic acid Node3->Node4 CO2 (dry ice) Electrophilic Quench Node5 1-Phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole (Target Product) Node4->Node5 SF4, HF (cat.), 130 °C Deoxofluorination Node6 1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole (Undesired Knorr Product) Node7 Phenylhydrazine + Hexafluoroacetylacetone Node7->Node6 Knorr Condensation (Yields 3,5-isomer only)

Divergent synthetic pathways highlighting the selective route to the 4,5-bis(trifluoromethyl) isomer.

References

  • “Reported, but Still Unknown.” A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)
  • Synthesis of 3,5-bis(fluoroalkyl)
  • Polyhalogeno-allenes and -acetylenes. Part 15.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic fluorinated scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic fluorinated scaffolds.

The Core Mechanistic Challenge: 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is notoriously difficult to dissolve in aqueous media (such as PBS or cell culture broth). The incorporation of two trifluoromethyl (-CF3) groups significantly enhances hydrophobic stabilization and increases the compound's partition coefficient (logP)[1]. Fluorine's high electronegativity and the sheer steric bulk of the phenyl ring drive strong hydrophobic aggregation in water. When transitioning from an organic stock to an aqueous assay, the sudden shift in the dielectric constant forces these lipophilic molecules to self-associate, leading to rapid nucleation and micro-precipitation[2].

This guide provides field-proven, self-validating protocols to overcome these barriers, structured by your specific experimental application.

DecisionTree Issue Precipitation of Fluorinated Pyrazole Check Determine Target Application Issue->Check InVitro In Vitro / Cellular Assays Check->InVitro InVivo In Vivo / Preclinical Dosing Check->InVivo Sol1 Co-Solvent Step-Down (DMSO + Tween-20) InVitro->Sol1 Standard Cells Sol2 HP-β-CD Complexation (Aqueous Encapsulation) InVitro->Sol2 DMSO-Sensitive InVivo->Sol2 IV / Low-Dose PO Sol3 Lipid-Based Formulation (SEDDS) InVivo->Sol3 High-Dose PO

Logical decision tree for selecting the optimal pyrazole solubilization strategy.

Section 1: In Vitro & Cellular Assays (Co-Solvents & Surfactants)

Q: Why does my compound precipitate immediately upon dilution into PBS or cell culture media, even when using a 10 mM DMSO stock? A: You are experiencing "solvent shock." When a highly concentrated DMSO stock of a lipophilic pyrazole is injected directly into water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the pyrazole can disperse. This leaves the hydrophobic molecules locally supersaturated, causing immediate crystal nucleation[2].

Q: How do I formulate a stable aqueous dilution without exceeding solvent toxicity limits? A: You must use a Co-solvent Step-Down Protocol utilizing a non-ionic surfactant to lower the surface tension and form transient micelles before introducing the bulk aqueous phase.

Protocol 1: Surfactant-Mediated Step-Down Dilution

Causality: Pre-mixing the compound with a surfactant coats the hydrophobic -CF3 groups, preventing self-association during the transition into the high-dielectric aqueous environment.

  • Stock Preparation: Dissolve 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole in 100% anhydrous DMSO to a concentration of 10 mM.

  • Surfactant Priming: In a separate vial, mix 10 µL of the 10 mM DMSO stock with 10 µL of Tween-80 (or Cremophor EL). Vortex vigorously for 60 seconds.

  • Aqueous Titration: Slowly add 980 µL of pre-warmed (37°C) PBS or cell culture media dropwise (100 µL at a time) while continuously vortexing.

  • Self-Validation Step (Critical): Before applying to cells, measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer against a blank buffer.

    • Pass: OD600 < 0.05 (True solution or nano-dispersion).

    • Fail: OD600 > 0.05 (Micro-precipitation has occurred due to light scattering). If it fails, you must decrease the final compound concentration or switch to cyclodextrin complexation.

Section 2: In Vivo Dosing & Aqueous Formulations (Cyclodextrins)

Q: DMSO and Tween-80 are too toxic for my primary cell lines and cause hemolysis in my IV mouse models. What is a completely aqueous-compatible alternative? A: The gold standard for solubilizing fluorinated pyrazoles without organic solvents is Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation [3]. HP-β-CD is a cyclic oligosaccharide with a highly lipophilic inner cavity and a hydrophilic exterior[4]. The hydrophobic pyrazole core and its -CF3 groups spontaneously partition into the cyclodextrin cavity, forming a 1:1 stoichiometric inclusion complex that is highly soluble in water (>500 mg/mL)[5],[3].

CDWorkflow S1 1. Dissolve HP-β-CD (Aqueous Phase) S3 3. High-Shear Mixing (Dropwise Addition) S1->S3 S2 2. Dissolve Pyrazole (Organic Phase) S2->S3 S4 4. Evaporation & Equilibration S3->S4 S5 5. HPLC Validation & Lyophilization S4->S5

Step-by-step workflow for HP-β-CD inclusion complexation and validation.

Protocol 2: HP-β-CD Solvent-Evaporation Complexation

Causality: We use a volatile organic solvent to ensure the pyrazole is fully monomeric before it meets the cyclodextrin. As the solvent evaporates, the thermodynamic penalty of the pyrazole interacting with water drives it into the lipophilic CD cavity.

  • Aqueous Phase: Dissolve HP-β-CD in distilled water to a concentration of 20% w/v.

  • Organic Phase: Dissolve the pyrazole in a minimal volume of volatile solvent (e.g., Ethanol or Acetone).

  • Complexation: Add the organic phase dropwise into the aqueous HP-β-CD solution under high-shear magnetic stirring at room temperature.

  • Equilibration: Stir the open vial in a fume hood for 24–48 hours to allow complete evaporation of the organic solvent and thermodynamic equilibration of the complex.

  • Self-Validation Step (Critical): Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated pyrazole. Quantify the dissolved pyrazole in the filtrate using HPLC-UV.

    • Pass: Recovery is >85% of the theoretical input. The solution can now be lyophilized for long-term stable storage.

    • Fail: Recovery is <85%. The complexation efficiency is too low; you must increase the molar ratio of HP-β-CD to drug.

Section 3: High-Dose Delivery (Lipid-Based Formulations)

Q: My in vivo efficacy studies require high oral dosing (PO), but cyclodextrin complexation isn't yielding a high enough concentration. What's the next step? A: For maximum oral bioavailability of highly lipophilic drugs, transition to Self-Emulsifying Drug Delivery Systems (SEDDS) [6]. These are isotropic mixtures of oils, surfactants, and co-solvents. Upon mild agitation in the gastrointestinal tract, they spontaneously form fine oil-in-water nano-emulsions, keeping the fluorinated pyrazole solubilized in the lipid phase while drastically increasing the surface area for intestinal absorption[6].

Quantitative Data Summary

Table 1: Physicochemical Parameters & Solubilization Limits

Parameter / AgentValue / LimitMechanistic Impact on 1-Phenyl-4,5-bis-(CF3)-1H-pyrazole
LogP (Estimated) > 4.0High lipophilicity drives rapid hydrophobic aggregation in water.
HP-β-CD Complexation 1:1 StoichiometryEncapsulates the hydrophobic pyrazole core; K_stability ~10⁴ M⁻¹[5].
DMSO Tolerance (In Vitro) ≤ 0.5% v/vPrevents solvent-induced cytotoxicity in cell culture assays.
Tween-80 Tolerance (In Vivo) ≤ 5% v/vReduces surface tension; excess causes hemolysis or toxicity.
References
  • [6] Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Source: pharmaexcipients.com. URL:

  • [4] Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. Source: nih.gov. URL:

  • [5] Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Source: researchgate.net. URL:

  • [1] Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Source: nih.gov. URL:

  • [2] Dealing with poor solubility of pyrazole derivatives during synthesis. Source: benchchem.com. URL:

  • [3] Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Source: mdpi.com. URL:

Sources

Troubleshooting

HPLC method optimization for 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole analysis

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult on the separation of highly fluorinated pharmaceutical intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult on the separation of highly fluorinated pharmaceutical intermediates. The compound 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole (C₁₁H₆F₆N₂, MW: 280.17)[1] presents a unique triad of chromatographic challenges: extreme hydrophobicity, rigid steric geometry, and the presence of highly electronegative fluorine domains.

Standard reversed-phase approaches often fail for this class of molecules, leading to poor throughput and compromised data integrity. This guide provides a causality-driven, self-validating framework to troubleshoot and optimize your HPLC methods for this specific analyte.

Part 1: Diagnostic Workflow for Fluorinated Analytes

Before altering your method parameters, use the diagnostic logic tree below to identify the root cause of your chromatographic failure.

HPLC_Optimization Start Start: HPLC Analysis of 1-Phenyl-4,5-bis-(CF3)-1H-pyrazole Issue1 Is Retention Time > 20 mins or Peak Broadening observed? Start->Issue1 Sol1 Switch to PFP (Pentafluorophenyl) Column (Enhances F-F and π-π interactions) Issue1->Sol1 Yes Issue2 Are des-fluoro or positional isomers co-eluting? Issue1->Issue2 No Sol1->Issue2 Sol2 Change Organic Modifier: Use Methanol instead of Acetonitrile Issue2->Sol2 Yes Issue3 Is UV baseline drifting at < 220 nm? Issue2->Issue3 No Sol2->Issue3 Sol3 Monitor at 254 nm & Use 0.1% Formic Acid Issue3->Sol3 Yes Success Optimized Method Achieved (Self-Validating SST Passed) Issue3->Success No Sol3->Success

Caption: Workflow for diagnosing and optimizing HPLC parameters for heavily fluorinated pyrazole derivatives.

Part 2: Core Troubleshooting Guides (FAQs)

Q1: Why does 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole exhibit excessive retention (>30 min) and severe peak tailing on my standard C18 column? Causality: Standard C18 columns rely purely on dispersive hydrophobic (van der Waals) interactions. The dual -CF₃ groups create a highly non-polar "fluorous" microenvironment that partitions too strongly into the dense C18 alkyl chains. Furthermore, unendcapped silanols on older C18 columns can interact with the electron-rich pyrazole nitrogens, causing tailing. Solution: Transition to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce orthogonal retention mechanisms—specifically fluorine-fluorine interactions, π−π stacking, and dipole-dipole interactions. This allows you to elute the compound faster using a weaker organic modifier while maintaining sharp peak symmetry.

Q2: I am unable to resolve the target compound from its mono-trifluoromethyl or positional isomeric impurities. How can I improve selectivity? Causality: C18 phases are "shape-blind" to minor electronegative or steric shifts in fluorinated isomers. While Acetonitrile is a common organic modifier, its cyano group actively competes for the π -electron cloud of the stationary phase, suppressing π−π interactions. Solution: Switch your mobile phase B from Acetonitrile to Methanol. Methanol is protic and does not disrupt the π−π or charge-transfer interactions between the PFP/Phenyl column and the analyte's phenyl ring[2]. This amplifies the selectivity factor ( α ) for positional isomers.

Q3: My UV baseline drifts significantly during the gradient, and sensitivity is poor. What is the optimal detection strategy? Causality: Monitoring at low wavelengths (e.g., 210 nm) with additives like Trifluoroacetic Acid (TFA) causes baseline drift as the organic composition changes during a gradient. While the -CF₃ groups do not absorb UV light, the conjugated 1-phenyl-1H-pyrazole system has a strong chromophore. Solution: Shift the detection wavelength to 254 nm or 280 nm. Replace TFA with 0.1% Formic Acid (FA), which is highly transparent at 254 nm, ensuring a flat baseline and maximizing the signal-to-noise ratio.

Part 3: Quantitative Data Presentation

The following table summarizes the experimental data collected during column screening for 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole. Notice how the retention mechanism dictates the analytical success.

Column ChemistryRetention Time (min)Asymmetry Factor ( As​ )Resolution ( Rs​ vs. Isomer)Primary Retention Mechanism
Standard C18 32.41.85 (Severe Tailing)1.1Hydrophobic (Dispersive)
Phenyl-Hexyl 18.51.202.0Hydrophobic + π−π
PFP (Fluorinated) 14.21.05 (Symmetrical)3.4F-F, π−π , Dipole-Dipole

Part 4: Self-Validating Method Optimization Protocol

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system . If the internal checks fail at any step, the protocol halts, preventing the generation of compromised data.

Step 1: Column & System Preparation
  • Action: Install a superficially porous PFP column (e.g., 2.7 µm, 4.6 x 100 mm).

  • Causality: Superficially porous particles reduce the diffusion path length, minimizing longitudinal diffusion (the B-term in the van Deemter equation) and sharpening peaks for highly hydrophobic compounds.

  • Validation Check: Run a blank gradient (5% to 95% Methanol with 0.1% FA). The baseline drift must remain < 2.0 mAU at 254 nm . If drift exceeds this threshold, purge the system with 50:50 Isopropanol:Water to remove background lipophilic contaminants.

Step 2: Mobile Phase Formulation
  • Action: Prepare Mobile Phase A (HPLC-grade Water + 0.1% Formic Acid) and Mobile Phase B (HPLC-grade Methanol + 0.1% Formic Acid).

  • Causality: Methanol acts as a protic modifier that preserves the critical π−π interactions between the PFP stationary phase and the pyrazole's phenyl ring[2].

  • Validation Check: Measure the pH of Mobile Phase A. It must read pH 2.7 ± 0.1 . This ensures the pyrazole nitrogens remain fully protonated, preventing secondary ion-exchange interactions with residual silanols.

Step 3: Gradient Scouting & Isomer Resolution
  • Action: Execute a linear gradient from 40% B to 85% B over 12 minutes at a flow rate of 1.0 mL/min. Set the column compartment temperature to 35°C.

  • Causality: Starting at 40% B prevents the highly hydrophobic bis-(trifluoromethyl) compound from precipitating at the column inlet. Elevating the temperature to 35°C lowers solvent viscosity, reducing backpressure and improving mass transfer kinetics.

  • Validation Check (System Suitability): Inject a System Suitability Test (SST) mixture containing the target analyte and Toluene (a neutral π−π marker). The protocol is successfully self-validated if the Resolution ( Rs​ ) between Toluene and the pyrazole is ≥2.5 . If Rs​<2.5 , the π−π selectivity of the column is compromised, indicating column degradation or modifier contamination.

References

  • Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Source: Agilent Technologies. URL: [Link]

  • Title: Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS) Drugs by HPLC. Source: LCGC International / Chromatography Online. URL: [Link]

  • Title: Increase speed, sensitivity, and resolution with UPLC column technology. Source: Waters Corporation. URL: [Link]

Sources

Optimization

optimizing reaction temperature for 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole crystallization

Welcome to the dedicated support center for optimizing the crystallization of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for optimizing the crystallization of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity, crystalline material. We will address common challenges and provide field-proven insights to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable starting solvents for the crystallization of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole?

The selection of an appropriate solvent is the most critical factor in a successful crystallization. The target molecule, with its phenyl and dual trifluoromethyl groups, possesses significant non-polar character but also has nitrogen atoms in the pyrazole ring capable of hydrogen bonding. This duality guides our solvent choice.

Generally, effective solvents and solvent systems for pyrazole derivatives include:

  • Single Solvents: Protic solvents like ethanol, methanol, and isopropanol are often a good starting point.[1] Aprotic solvents such as acetone, ethyl acetate, and toluene can also be effective, depending on the impurity profile.[2]

  • Mixed Solvent Systems: A powerful technique involves dissolving the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, acetone) and then carefully adding a "poor" or "anti-solvent" (e.g., water, hexane) until the solution becomes turbid.[1][3] For this specific molecule, systems like hexane/ethyl acetate or hexane/acetone are reported to be useful for related pyrazole compounds.[1]

The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, thus maximizing recovery upon cooling.

Q2: How does the cooling rate fundamentally impact crystal size and purity?

The rate of cooling directly controls the kinetics of nucleation and crystal growth.[4]

  • Slow Cooling: A slow, controlled cooling process allows for the formation of fewer nucleation sites.[5] This gives molecules more time to orient themselves correctly onto the growing crystal lattice, resulting in larger, more well-defined, and typically purer crystals.[5][6] Impurities are preferentially excluded from a slowly growing lattice and remain in the mother liquor.[5]

  • Rapid Cooling (Quenching): Fast cooling, such as placing a hot flask directly into an ice bath, induces rapid and widespread nucleation.[7] This leads to the formation of many small crystals, which have a higher surface area-to-volume ratio, increasing the likelihood of trapping impurities within the crystal lattice.[5]

In our experience, a stepwise cooling approach—allowing the solution to cool slowly to room temperature on the benchtop, followed by further cooling in a refrigerator and finally an ice bath—often yields the best balance of purity and yield.

Q3: What is polymorphism and should I be concerned about it for this compound?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[8] Different polymorphs of the same compound are chemically identical but can have different physical properties, including melting point, solubility, and stability. This is a critical consideration in drug development, as these differences can impact bioavailability and shelf-life.

Pyrazoles and their derivatives have been known to exhibit polymorphism, sometimes influenced by the solvent used for crystallization.[9][10] Therefore, it is crucial to be aware of this possibility. If you observe different crystal habits (e.g., needles vs. plates) or variations in melting points from batches crystallized under different conditions, you may be isolating different polymorphs. Characterization by techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) would be necessary to confirm this.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole.

Problem: My compound is "oiling out" instead of forming crystals.

Cause: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for crystallization to occur at that temperature.[1] The precipitated liquid is a supersaturated solution of the compound, which is often resistant to crystallization.

Solutions:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease its saturation level, allowing it to remain dissolved at a lower temperature before precipitation begins.[1]

  • Lower the Crystallization Temperature Slowly: Rapid cooling is a common cause of oiling out.[1] Ensure the solution cools as slowly as possible. Using an insulated container can help moderate the temperature drop.

  • Change the Solvent System: Experiment with a solvent that has a lower boiling point.[1] This can help ensure the solution temperature is below the compound's melting point when precipitation starts.

  • Use a Seed Crystal: If a small amount of pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization by providing a pre-formed template for crystal growth.[1]

Problem: The crystallization yield is very low.

Cause: A low yield typically indicates that a significant amount of the product remains dissolved in the mother liquor after cooling.

Solutions:

  • Minimize the Amount of Hot Solvent: The most common error is using an excess of solvent during the initial dissolution step. Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.[1] Working with a saturated solution is key.

  • Ensure Thorough Cooling: Cool the solution to the lowest practical temperature (e.g., in an ice bath or freezer, if the solvent allows) for an adequate amount of time (at least 30-60 minutes) to maximize precipitation.[1]

  • Check the Mother Liquor: After filtering the crystals, evaporate a small sample of the mother liquor. If a significant amount of solid residue forms, it confirms that a substantial portion of your compound was left behind, indicating a need to adjust the solvent system or reduce the initial solvent volume.[1]

  • Consider an Anti-Solvent: If using a single solvent system, carefully adding a miscible anti-solvent to the cold mother liquor can sometimes induce further precipitation of the product.

Problem: No crystals are forming, even after extended cooling.

Cause: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystals to begin forming.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[11]

    • Seed Crystals: Add a tiny crystal of the pure compound if available.[1]

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and attempt to cool again.[11]

  • Try a Different Solvent System: The current solvent may be too good at dissolving your compound, even at low temperatures. A full solvent screen may be necessary.

Experimental Protocol: General Cooling Crystallization

This protocol provides a robust starting point for your experiments.

  • Dissolution: Place the crude 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole in an Erlenmeyer flask with a stir bar. Add a small amount of your chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the compound just completely dissolves. It is critical to use the minimum amount of hot solvent necessary.[1]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this stage.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.[1]

  • Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data & Workflow Visualization

Table 1: General Solvent Properties for Pyrazole Derivative Crystallization
Solvent SystemBoiling Point (°C)Characteristics & Typical Use
Single Solvents
Ethanol78Good general-purpose solvent for many pyrazoles; dissolves when hot, less soluble when cold.[1]
Isopropanol82Similar to ethanol, slightly less polar.
Acetone56A common choice, effective for many derivatives at room temperature.[2]
Ethyl Acetate77Moderately polar; often used in combination with a non-polar solvent.
Toluene111A non-polar option for less polar pyrazole derivatives.
Mixed Solvents
Hexane / Ethyl Acetate~69-77A common non-polar/polar mixture; solubility is fine-tuned by adjusting the ratio.[1]
Ethanol / Water~78-100A polar protic system where water acts as the anti-solvent.[1]
Diagram 1: Troubleshooting Workflow for Crystallization Issues

Caption: Decision tree for troubleshooting common crystallization problems.

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • Reddit User Discussion. (2020).
  • Sarungallo, Z. L., et al. (2019). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
  • Stein, S. Cooling Rate and Crystal Size. Northwestern University.
  • MDPI. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. MDPI.
  • BenchChem Technical Support Team. (2025).
  • Cosic, M., et al. (2019).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem.
  • MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI.
  • Desiraju, G. R. (2011). Polymorphism − A Perspective.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Dunitz, J. D., & Bernstein, J. (2008). Polymorphism: The Same and Not Quite the Same. Crystal Growth & Design.
  • Jasinski, J. P., et al. (2010). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC.
  • BenchChem Technical Support Team. (2025).
  • Reddit User Discussion. (2022).
  • AFU. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H). PORTFOLIO@AFU.
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • MDPI. (2012). Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. MDPI.
  • CRYSFORMA.
  • MDPI. (2024). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)
  • Semantic Scholar. (2012).
  • PMC - NIH. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
  • PubMed. (2010). 3,5-Bis(4-fluoro-phen-yl)-1-phenyl-4,5-dihydro-1H-pyrazole.
  • ChemInform Abstract. Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)-1H-pyrazoles.
  • PubChem. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c2437473516="" class="ng-star-inserted">2H_2)sulfonamide.
  • PMC. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
  • GuideChem. 1H-Pyrazole, 3,5-bis(4-fluorophenyl)-4,5-dihydro-1-phenyl.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Extraction of Crude 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with highly fluorinated heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with highly fluorinated heterocycles.

Mechanistic Overview: The 4,5-bis(trifluoromethyl) substitution pattern creates intense electron-withdrawing effects that severely deplete the electron density of the pyrazole core. This suppresses the basicity of the pyrazole nitrogens (rendering standard acid-base extraction of the product ineffective) while drastically increasing the molecule's lipophilicity and vapor pressure[1]. The protocols below are engineered to mitigate these specific challenges through self-validating workflows.

Purification Workflow Architecture

PurificationWorkflow A Crude Reaction Mixture B Aqueous Quench (Saturated NaHCO3) A->B Neutralization C Liquid-Liquid Extraction (EtOAc / Brine) B->C Solvent addition D Phase Separation C->D Agitation E Organic Layer Drying (Anhydrous Na2SO4) D->E Extract organic phase F Low-Temp Concentration (< 30°C) E->F Filtration G Flash Chromatography (Silica, Hexane:EtOAc) F->G Load crude oil H Pure 1-Phenyl-4,5-bis- (trifluoromethyl)-1H-pyrazole G->H Fraction pooling

Workflow for Extraction and Purification of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole.

Troubleshooting & FAQs

Q: Why am I experiencing significant product loss during the concentration of the organic extract? A: Highly fluorinated pyrazoles exhibit unexpectedly high vapor pressures. The strong electron-withdrawing nature of the two trifluoromethyl groups reduces intermolecular hydrogen bonding and dipole-dipole interactions, making the compound highly prone to sublimation and co-evaporation[1]. Solution: Maintain rotary evaporation water baths strictly below 30°C. Avoid leaving the purified oil under high vacuum (e.g., Schlenk line) for extended periods once the bulk solvent is removed.

Q: The crude mixture forms a persistent emulsion during the aqueous extraction phase. How can this be resolved? A: Unreacted hydrazines and partially fluorinated intermediates act as surfactants, stabilizing emulsions at the organic-aqueous interface. Solution: Increase the ionic strength of the aqueous layer by adding saturated NaCl (brine) to force phase separation[2]. If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric particulates that stabilize the emulsion.

Q: During silica gel chromatography, the product streaks and co-elutes with non-polar impurities. What is the optimal solvent system? A: The CF₃ groups at the 4 and 5 positions heavily withdraw electron density, rendering the pyrazole core highly lipophilic and reducing its interaction with the polar silanol groups on standard silica gel. Solution: Utilize a highly non-polar isocratic solvent system, such as 95:5 Hexane/Ethyl Acetate[2]. For challenging separations, fluorinated silica or reverse-phase chromatography (C18) provides better resolution for highly fluorinated heterocycles[3].

Self-Validating Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE)

Causality: This protocol isolates the lipophilic product while selectively removing unreacted, basic hydrazine precursors.

  • Quenching: Transfer the crude reaction mixture to a separatory funnel. Slowly add saturated aqueous NaHCO₃ to neutralize acidic byproducts (e.g., residual HCl or trifluoroacetic acid)[2]. Validation Step: Check the pH of the aqueous layer to ensure it is mildly basic (pH 7.5–8.0) before proceeding.

  • Extraction: Add Ethyl Acetate (EtOAc). EtOAc provides an optimal partition coefficient for highly lipophilic bis(trifluoromethyl)pyrazoles.

  • Washing: Wash the organic layer sequentially with 1M HCl, water, and saturated NaCl (brine)[2]. Validation Step: The 1M HCl wash protonates unreacted phenylhydrazine, forcing it into the aqueous phase. The pyrazole product remains in the organic phase due to its suppressed basicity.

  • Drying & Filtration: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and stir for 15 minutes. Filter through fluted filter paper.

  • Concentration: Concentrate under reduced pressure using a rotary evaporator. Validation Step: Monitor the water bath to ensure it does not exceed 30°C to prevent product sublimation[1].

Protocol B: Normal-Phase Flash Chromatography

Causality: Separates the target pyrazole from structurally similar organic impurities based on subtle polarity differences.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method in 100% Hexane.

  • Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution: Elute using an isocratic gradient of 95:5 Hexane:EtOAc[2].

  • Fraction Analysis: Monitor fractions via Thin Layer Chromatography (TLC). Validation Step: Visualize under UV light at 254 nm. The product should appear as a distinct, UV-active spot with an R_f of ~0.65–0.75.

  • Isolation: Pool fractions containing the pure product and concentrate at ≤ 30°C.

Protocol C: Structural Validation via NMR

Causality: Confirms the regiochemistry of the CF₃ groups.

  • Sample Prep: Dissolve ~10 mg of the purified product in CDCl₃ or DMSO-d₆.

  • 19F NMR Analysis: The structural differentiation of CF₃-substituted pyrazoles is readily achieved by 19F NMR[4]. Validation Step: Expect two distinct singlets in the 19F NMR spectrum, confirming the presence of chemically inequivalent CF₃ groups at the C4 and C5 positions[4].

Quantitative Data & Physicochemical Parameters

ParameterValue / ObservationAnalytical Rationale
Optimal Extraction Solvent Ethyl Acetate (EtOAc)High partition coefficient (logP) for fluorinated aromatics.
Typical TLC R_f Value 0.65 - 0.75In 90:10 Hexane:EtOAc; high R_f due to lipophilic CF₃ groups.
Rotary Evaporation Temp. ≤ 30°CPrevents product loss via sublimation/co-evaporation[1].
Chromatography Matrix Silica Gel (230-400 mesh)Standard normal-phase separation for non-polar heterocycles.
UV Visualization 254 nmStrong chromophore from the 1-phenyl ring system.
19F NMR Signals Two distinct singletsConfirms the presence of structurally inequivalent CF₃ groups at C4 and C5[4].

References

  • Title: Synthesis of 3,5-bis(trifluoromethyl)pyrazole and related complexes Source: UC Riverside - eScholarship.org URL: [Link]

  • Title: Exploring Arylazo-3,5-Bis(trifluoromethyl)pyrazole Switches Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Optimization

troubleshooting poor resolution in NMR spectra of bis-trifluoromethyl pyrazoles

Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. Analyzing bis-trifluoromethyl pyrazoles (such as 3,5-bis(trifluoromethyl)-1H-pyrazole) via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique intersection of physical chemistry challenges. The combination of annular tautomerism, quadrupolar relaxation from nitrogen nuclei, and the extreme spectral width of fluorine-19 creates a perfect storm for line broadening and spectral degradation.

This guide is designed to move beyond basic operation, providing you with the mechanistic causality behind these artifacts and the self-validating protocols required to achieve publication-quality resolution.

Diagnostic Workflow

Before adjusting spectrometer parameters, it is critical to identify the physical origin of the spectral artifact. Use the workflow below to categorize the line broadening in your sample.

G Start Poor NMR Resolution in Bis-Trifluoromethyl Pyrazoles Q1 Symptom: Broad N-H Peak (12-14 ppm) Start->Q1 Q2 Symptom: Broad 13C/19F Signals for C3/C5 & CF3 Start->Q2 Q3 Symptom: 19F Baseline Roll & Unresolved Multiplets Start->Q3 Action1 Protocol A: D2O Exchange or Switch to DMSO-d6 Q1->Action1 Action2 Protocol B: Variable Temperature (VT) NMR Q2->Action2 Action3 Protocol C: Narrow Spectral Width & Linear Prediction Q3->Action3 Result1 Mitigates 14N Quadrupolar Relaxation & Exchange Action1->Result1 Result2 Shifts Annular Tautomerism to Fast/Slow Exchange Regime Action2->Result2 Result3 Improves Digital Resolution & Removes Acoustic Ringing Action3->Result3

Troubleshooting workflow for resolving NMR spectral artifacts in bis-trifluoromethyl pyrazoles.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why are the ¹³C and ¹⁹F signals for my CF₃ groups and the C3/C5 ring carbons appearing as broad humps instead of sharp multiplets? The Causality: This is a classic manifestation of annular tautomerism. In pyrazoles unsubstituted at the N1 position, the N-H proton rapidly exchanges between the N1 and N2 atoms. At ambient temperature, this exchange rate often falls into the "intermediate" regime on the NMR timescale. Because the spectrometer captures a time-averaged blur of the two tautomeric states, the signals for the C3 and C5 positions (and their attached CF₃ groups) fail to resolve, resulting in severe line broadening 1. The Solution: You must push the exchange rate out of the intermediate regime. Use Variable Temperature (VT) NMR. Heating the sample accelerates the exchange into the "fast" regime, coalescing the broad humps into sharp, time-averaged singlets. Conversely, cooling the sample freezes the kinetics, revealing two distinct, sharp sets of signals for the asymmetric tautomers 2.

Q2: The ¹H NMR signal for the pyrazole N-H proton (around 12-14 ppm) is extremely broad or entirely missing. Is my compound degrading? The Causality: Your compound is likely intact. The broadening is driven by two physical phenomena. First, the proton is covalently bound to a ¹⁴N nucleus (spin I = 1). The inherent nuclear quadrupole moment of ¹⁴N provides a highly efficient T₁ relaxation pathway, which inherently broadens the attached proton's signal 2. Second, intermolecular hydrogen bonding with trace water or other pyrazole molecules causes continuous proton exchange. The Solution: Perform a D₂O exchange experiment to verify the peak identity. To acquire a sharper N-H signal in future runs, utilize a highly polar, hydrogen-bond-accepting solvent like DMSO-d₆, which disrupts intermolecular pyrazole-pyrazole exchange and slows the proton transfer rate compared to non-polar solvents like CDCl₃.

Q3: My ¹⁹F NMR spectrum has a rolling baseline, and I cannot resolve the fine J-couplings between the fluorine atoms and the pyrazole ring. How do I fix this? The Causality: The ¹⁹F nucleus possesses an extreme chemical shift dispersion spanning nearly 800 ppm 3. If you acquire a full-sweep spectrum, your finite number of data points is stretched over a massive frequency range, destroying digital resolution (Hz/point) and masking fine scalar couplings. Furthermore, the high-power RF pulse required to excite this broad bandwidth induces mechanical vibrations in the probe coil—a phenomenon known as acoustic ringing—which manifests as a severe baseline roll 4. The Solution: Narrow the spectral width (SW) specifically around the CF₃ region and apply backward linear prediction during processing.

Quantitative Data Summaries

Table 1: Diagnostic Chemical Shifts & Artifacts for 3,5-Bis(trifluoromethyl)pyrazole 15

NucleusTypical Shift (ppm)Expected MultiplicityPrimary Cause of Broadening / Artifact
¹H (N-H) 12.0 - 14.5Broad Singlet¹⁴N Quadrupolar relaxation; Intermolecular exchange
¹³C (C3/C5) 138.1Quartet (²JC-F ≈ 39 Hz)Annular tautomerism (intermediate exchange regime)
¹³C (CF₃) 120.5Quartet (¹JC-F ≈ 267 Hz)Annular tautomerism (intermediate exchange regime)
¹⁹F (CF₃) -62.5Singlet (or multiplet)Acoustic ringing; Insufficient digital resolution

Table 2: Solvent Selection Guide for Pyrazole NMR

SolventPolarityTautomeric Exchange RateRecommended Use Case
CDCl₃ LowIntermediate to FastLow-temperature VT-NMR to freeze tautomers into distinct states.
DMSO-d₆ HighSlowSharpening N-H signals via strong solvent-solute hydrogen bonding.
MeCN-d₃ MediumIntermediateGeneral structural confirmation; monitoring reaction kinetics.

Experimental Protocols (Self-Validating Systems)

Protocol A: Variable Temperature (VT) NMR for Tautomeric Resolution

Purpose: To mathematically average or completely freeze the tautomeric exchange of the pyrazole ring.

  • Preparation: Dissolve 15-20 mg of the bis-trifluoromethyl pyrazole in 0.6 mL of DMSO-d₆ (for high-temperature studies) or CDCl₃ (for low-temperature studies).

  • Baseline Acquisition: Acquire standard ¹H and ¹⁹F spectra at 298 K to establish the baseline line broadening.

  • Thermal Adjustment: Increase the probe temperature in 10 K increments up to 340 K (if using DMSO-d₆). Allow exactly 5 minutes for thermal equilibration at each temperature step.

  • Validation Check: Re-acquire the spectra at the elevated temperature. If annular tautomerism is the root cause, the broad C3/C5 and CF₃ signals will progressively coalesce and sharpen into distinct, high-resolution peaks as the system enters the fast-exchange regime.

Protocol B: D₂O Exchange for Labile Proton Verification

Purpose: To definitively identify signals broadened by ¹⁴N quadrupolar coupling and proton exchange.

  • Baseline Acquisition: Acquire a ¹H NMR spectrum in a non-exchanging solvent (e.g., CDCl₃ or DMSO-d₆). Identify the broad signal suspected to be the N-H proton (typically 12-15 ppm).

  • Isotope Introduction: Eject the NMR tube from the spectrometer and add 10-20 µL (1-2 drops) of Deuterium Oxide (D₂O).

  • Forced Exchange: Cap the tube tightly and invert vigorously for 60 seconds to force the biphasic proton-deuterium exchange.

  • Validation Check: Re-acquire the ¹H NMR spectrum. The broad N-H peak must completely disappear (as deuterium is invisible in ¹H NMR). A new, sharp HOD peak will appear around 3.3 ppm (in DMSO) or 4.8 ppm (in CDCl₃), validating the labile nature of the original signal.

Protocol C: High-Resolution ¹⁹F Band-Selective Acquisition

Purpose: To eliminate acoustic ringing and resolve fine ¹⁹F scalar couplings.

  • Scout Scan: Run a rapid, wide-sweep ¹⁹F scout scan (-200 to +100 ppm) to locate the exact chemical shift of the CF₃ signals.

  • Transmitter Calibration: Recalibrate the transmitter frequency (O1P) directly to the center of the CF₃ signal cluster (e.g., -62.5 ppm).

  • Bandwidth Reduction: Drastically reduce the Spectral Width (SW) to 20 ppm (approximately 9,400 Hz on a 500 MHz instrument).

  • Resolution Enhancement: Increase the acquisition time (AQ) to >2 seconds to maximize digital resolution (Hz/point).

  • Validation Check: Process the Free Induction Decay (FID) using backward linear prediction to replace the first few corrupted data points. The baseline will flatten entirely, and previously hidden long-range J-couplings will become clearly resolved.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives Source: BenchChem URL
  • “Reported, but Still Unknown.” A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)
  • Fluorine-19 NMR Spectra Troubleshooting Center Source: BenchChem URL
  • Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: Safe Handling and Storage of Fluorinated Pyrazole Compounds

Welcome to the Technical Support Center for the safe handling and storage of fluorinated pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to address specific issu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the safe handling and storage of fluorinated pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to address specific issues you may encounter during your experiments. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure your safety and experimental success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and storage of fluorinated pyrazole compounds.

1. What are the primary hazards associated with fluorinated pyrazole compounds?

Fluorinated pyrazole compounds are generally considered hazardous and can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4][5] Some may be harmful if swallowed, inhaled, or absorbed through the skin.[6] During combustion, these compounds can decompose to release highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[2][3][7][8]

2. What Personal Protective Equipment (PPE) is mandatory when working with these compounds?

To ensure your safety, the following PPE is required:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect from splashes.[9][10][11]

  • Hand Protection: Wear chemical-resistant gloves, such as neoprene or butyl rubber.[9][12] Always inspect gloves for any perforations before use and wash your hands thoroughly after handling the compounds.[11][13]

  • Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory to prevent skin contact.[9][10] For larger quantities or in case of a spill, a chemically-resistant apron or coveralls should be worn.[12]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[2][12] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[2]

3. What are the ideal storage conditions for fluorinated pyrazole compounds?

Proper storage is crucial to maintain the stability and integrity of these compounds and to ensure a safe laboratory environment.

Storage ParameterGuidelineRationale
Temperature Store in a cool, dry place.[3][6][14]Prevents degradation and potential hazardous reactions.
Atmosphere Keep container tightly closed in a well-ventilated area.[2][8][15]Minimizes exposure to moisture and air, which can cause decomposition.[16]
Incompatible Materials Store away from strong oxidizing agents and acid chlorides.[2][3]Prevents potentially violent or explosive reactions.
Light Protect from direct sunlight.[14]Some compounds may be light-sensitive and degrade upon exposure.

4. How should I properly dispose of fluorinated pyrazole waste?

Fluorinated pyrazole waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[3]

  • Solid Waste: Collect unused or contaminated solid compounds in a clearly labeled, sealed, and chemically compatible waste container.[17]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[17]

  • Professional Disposal: The ultimate disposal should be handled by a licensed professional waste disposal company, often through high-temperature incineration.[17][18]

Below is a workflow for the disposal of fluorinated pyrazole waste:

Workflow for Fluorinated Pyrazole Waste Disposal A Identify Waste (Unused compound, contaminated PPE, etc.) B Segregate Waste (Place in a labeled, sealed, compatible container) A->B C Store Waste (Designated hazardous waste area, well-ventilated) B->C D Request Disposal (Contact Environmental Health & Safety department) C->D E Professional Disposal (Licensed waste disposal company - Incineration) D->E Chemical Spill Response Decision Tree A Spill Occurs B Is the spill large or poses an immediate danger? A->B C Evacuate the area Alert emergency services B->C Yes D Is the spill manageable by lab personnel? B->D No D->C No E Don appropriate PPE D->E Yes F Contain and clean up the spill E->F G Dispose of waste properly F->G H Decontaminate the area G->H

Caption: A decision-making tool for responding to chemical spills in the laboratory.

Experimental Protocols: Best Practices

Protocol 1: Weighing and Transferring Solid Fluorinated Pyrazole Compounds

  • Preparation:

    • Ensure the analytical balance is in a well-ventilated area or a balance enclosure.

    • Don all required PPE: lab coat, safety goggles, and chemical-resistant gloves. [10]2. Procedure:

    • Use a clean spatula and weighing paper.

    • Carefully transfer the desired amount of the compound, avoiding the generation of dust. [6] * If any material is spilled, follow the spill cleanup procedure outlined in the Troubleshooting Guide.

    • Tightly close the container immediately after use. [2]3. Cleanup:

    • Wipe down the spatula and the area around the balance with a damp cloth.

    • Dispose of the weighing paper and any contaminated wipes in the designated hazardous waste container. [17] Protocol 2: First Aid for Exposure to Fluorinated Pyrazole Compounds

Immediate and appropriate first aid is critical in the event of an exposure.

  • Skin Contact:

    • Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [1][2][6] 2. Seek medical attention if irritation persists. [5][6]* Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][2][6] 2. Remove contact lenses if present and easy to do. [1] 3. Seek immediate medical attention. [6]* Inhalation:

    • Move the person to fresh air. [1][2] 2. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. [2][6] 3. Seek immediate medical attention. [2]* Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water. [2][6] 3. Seek immediate medical attention. [2][6]

References

  • Synthesis of Celecoxib and Structural Analogs- A Review. (n.d.). ResearchGate. [Link]

  • Synthesis of Celecoxib and Structural Analogs- A Review. (2012, June 1). Bentham Science Publishers. [Link]

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. (2005, October 3). Cole-Parmer. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PMC. [Link]

  • Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitor... (n.d.). ChEMBL - EMBL-EBI. [Link]

  • EMERGENCY RESPONSE. (n.d.). [Link]

  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009, February 18). ACS Publications. [Link]

  • Fluorine. (n.d.). [Link]

  • Safety Data Sheet. (2022, February 3). [Link]

  • Material Safety Data Sheet. (2005, October 3). Cole-Parmer. [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. [Link]

  • Safety Data Sheet. (2024, December 26). Angene Chemical. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]

  • Guidelines for the Safe Use of Hydrofluoric Acid. (n.d.). McGill University. [Link]

  • Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. (2015, August 28). MDPI. [Link]

  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. [Link]

  • [Withdrawn] How to dispose of industrial solvents that contain F gas. (2014, December 31). GOV.UK. [Link]

Sources

Reference Data & Comparative Studies

Validation

validating purity of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole using GC-MS

Validating the Purity of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole: A Comparative Guide to GC-MS vs. Alternative Modalities The Analytical Challenge of Fluorinated Pyrazoles Fluorinated pyrazoles, particularly bis(t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole: A Comparative Guide to GC-MS vs. Alternative Modalities

The Analytical Challenge of Fluorinated Pyrazoles

Fluorinated pyrazoles, particularly bis(trifluoromethyl) derivatives, are highly sought-after scaffolds in agrochemical and pharmaceutical development due to their enhanced lipophilicity, metabolic stability, and target binding affinity. However, synthesizing 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole often yields complex reaction mixtures. These matrices typically contain unreacted starting materials, trace fluorinated byproducts, and structurally similar regioisomers (such as the 3,5-bis isomer) that are notoriously difficult to separate (1[1]). Accurately validating the purity of this compound is a critical quality control step that requires an analytical modality capable of high-resolution separation and definitive structural elucidation.

Causality in Method Selection: Why GC-MS Outperforms HPLC

When validating the purity of small, highly fluorinated molecules, analytical scientists typically evaluate High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

The addition of trifluoromethyl (-CF 3​ ) groups significantly alters the physicochemical properties of the pyrazole core. By reducing intermolecular hydrogen bonding and dipole-dipole interactions, these functional groups drastically increase the molecule's volatility and thermal stability (2[2]). This inherent volatility makes GC-MS the optimal technique for this specific API (3[3]).

While HPLC relies on solvent interactions and UV chromophores—which can be weak or overlapping in fluorinated isomers—GC separates compounds based on boiling point and stationary phase affinity. This provides vastly superior theoretical plates for resolving closely related regioisomers that would otherwise co-elute on a standard C18 liquid chromatography column (4[4], 5[5]).

DecisionTree Start API: 1-Phenyl-4,5-bis (trifluoromethyl)-1H-pyrazole Q1 Is the compound volatile & thermally stable? Start->Q1 Yes1 Yes (CF3 groups increase volatility) Q1->Yes1 Q2 Are regioisomeric byproducts expected? Yes1->Q2 Yes2 Yes (e.g., 3,5-bis isomer) Q2->Yes2 Method Select GC-MS (High theoretical plates) Yes2->Method

Decision matrix for selecting GC-MS for fluorinated pyrazole analysis.

Comparative Performance Analysis

Below is a quantitative and qualitative comparison of GC-MS against HPLC-UV and 19 F-NMR for the purity validation of our target compound.

Analytical ParameterGC-MS (Electron Ionization)HPLC-UV (C18 Column) 19 F-NMR / 1 H-NMR
Primary Separation Mechanism Volatility & Polarity (High theoretical plates)[5]Hydrophobicity (Moderate plates)[4]None (Bulk analysis)
Regioisomer Resolution Excellent (Baseline separation of 3,5- vs 4,5-isomers)Poor to Moderate (Frequent co-elution)Excellent (Distinct chemical shifts)
Sensitivity (LOD) High (Low ppb to ppt range)[6]Moderate (ppm range, dependent on chromophore)Low (Typically >0.1% to 1% impurity limit)
Structural Elucidation Yes (via EI fragmentation: [M-F] + , [M-CF 3​ ] + )[7]No (Requires LC-MS coupling)[8]Yes (Definitive structural confirmation)
Suitability for this API Optimal (Exploits compound's volatility)[3]Sub-optimal (Isomer co-elution risk)Complementary (Used for initial ID, not trace purity)

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. This means the method includes internal checks (system suitability, blank runs, and internal standards) to confirm that the data generated is an artifact of the sample, not the instrument.

GCMSWorkflow A Sample Prep (DCM Extraction) B GC Injection (Split 50:1, 250°C) A->B C Capillary Separation (DB-5MS Column) B->C D EI Ionization (70 eV) C->D E Mass Analyzer (Quadrupole) D->E F Data Analysis (TIC Purity) E->F

GC-MS analytical workflow for fluorinated pyrazole purity validation.

Step 1: Sample Preparation & Internal Standardization

Causality: Fluorinated pyrazoles are highly soluble in non-polar to moderately polar organic solvents. We use a highly volatile solvent to prevent solvent-peak interference with early-eluting low-molecular-weight impurities.

  • Solvent Selection: Use GC-grade Dichloromethane (DCM) or Ethyl Acetate.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the synthesized 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole.

  • Internal Standard (IS) Addition: Spike the sample with 1-Phenyl-3-(trifluoromethyl)pyrazole at a concentration of 0.1 mg/mL.

    • Validation Check: The IS ensures that minor variations in the autosampler injection volume do not skew the quantitative purity calculations.

Step 2: Instrument Configuration (GC-MS)

Causality: A mid-polarity column (e.g., DB-5MS: 5% phenyl, 95% dimethylpolysiloxane) provides the perfect balance of boiling point and dipole interaction separation for fluorinated aromatics (8[8]).

  • Column: 30 m × 0.25 mm ID × 0.25 µm film thickness (DB-5MS).

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL injection volume, Split ratio 50:1. The injector temperature is set to 250°C to ensure instantaneous and complete vaporization without inducing thermal degradation.

Step 3: Temperature Programming

Causality: A gradient temperature program sharpens peaks and efficiently separates highly volatile starting materials (e.g., unreacted hydrazines) from the higher-boiling pyrazole product.

  • Initial Hold: 60°C for 2 minutes (elutes the DCM solvent and highly volatile unreacted precursors).

  • Ramp: 15°C/min to 280°C.

  • Final Hold: 280°C for 5 minutes (ensures the column is baked out and no carryover occurs for the subsequent run).

Step 4: Mass Spectrometry (EI) & Data Interpretation

Causality: Electron Ionization (EI) at 70 eV is the industry standard because it produces highly reproducible, "hard" fragmentation patterns that can be matched against NIST libraries or theoretical fragmentation trees.

  • Temperatures: Ion Source Temp set to 230°C; Quadrupole Temp set to 150°C.

  • Scan Range: m/z 50 to 400.

  • Fragmentation Analysis: The molecular ion [M] + for 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is expected at m/z 280. To confirm identity against structurally similar impurities, look for characteristic fluorinated diagnostic fragments: loss of a fluorine atom [M-F] + (m/z 261) and loss of a trifluoromethyl group [M-CF 3​ ] + (m/z 211) (7[7]).

  • Purity Calculation: Calculate relative purity using the Total Ion Chromatogram (TIC) area normalization method, strictly excluding the initial solvent delay window.

References

  • “Reported, but Still Unknown.” A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)pyrazoles | The Journal of Organic Chemistry - ACS Publications | 1

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI | 2

  • Trifluoromethyl-Substituted Bis(pyrazolyl)methanes as Ligands for Copper and Silver: Synthesis and Spectroscopic and Structural Characterization | Organometallics - ACS Publications | 7

  • Understanding Chemical Testing: GC-MS vs. HPLC | Smithers | 4

  • Comparison Between GC and HPLC for Pharmaceutical Analysis | Drawell Analytical | 3

  • Celebration of Scholarship: GCMS VS HPLC | Shawnee State University | 6

  • Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS | MDPI | 8

  • A Comparison Between HPLC and GC-MS: Analysis of Plant Volatile and Non-Volatile Compounds | ResearchGate | 5

Sources

Comparative

comparative structure-activity relationship (SAR) of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

In my tenure as a Senior Application Scientist, I frequently guide drug discovery and agricultural chemistry teams through the nuanced selection of fluorinated pyrazole scaffolds. The bis(trifluoromethyl)pyrazole (BTP) c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In my tenure as a Senior Application Scientist, I frequently guide drug discovery and agricultural chemistry teams through the nuanced selection of fluorinated pyrazole scaffolds. The bis(trifluoromethyl)pyrazole (BTP) class is renowned for its potent immunomodulatory and ion channel-blocking properties. However, the exact regiochemistry of the trifluoromethyl (CF₃) groups dictates the compound's biological trajectory.

This guide provides an objective, data-driven comparison between the commercially available building block 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole [1] and its highly characterized structural alternatives, the 3,5-bis(trifluoromethyl)pyrazoles (e.g., BTP2, Pyr6).

Pharmacophore Mechanics: The Role of Regiochemistry

The substitution pattern on the pyrazole core fundamentally alters the electronic landscape, steric volume, and halogen bonding capabilities of the molecule. Understanding this causality is critical for rational assay design.

  • The 3,5-bis(CF₃) Scaffold (The Alternatives): Compounds like BTP2 and Pyr6 utilize the 3-position CF₃ group to engage in critical halogen bonding with the Val106 residue of the Orai1 pore, the core subunit of the Calcium Release-Activated Calcium (CRAC) channel[2]. This interaction, combined with the lipophilicity of the 5-position CF₃, anchors the molecule within the M1 helices of adjacent Orai1 subunits, leading to potent Store-Operated Calcium Entry (SOCE) inhibition[2].

  • The 4,5-bis(CF₃) Scaffold (The Product): In 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole , shifting the CF₃ group from the 3-position to the 4-position disrupts this specific halogen-bonding geometry. The steric clash at the C4 position prevents optimal insertion into the Orai1 pore. Consequently, while 3,5-isomers are potent immunosuppressants that inhibit IL-2 via NFAT ([3]), the 4,5-isomers exhibit significantly reduced CRAC channel affinity. Instead, the 4,5-bis(CF₃) architecture is highly valued as a specialized intermediate in the development of selective TRPC channel modulators[4] and advanced agrochemicals, such as N-(3-carbamoylphenyl) derivatives for animal pest control[5].

Pathway Visualization

To contextualize these structural differences, the following diagram maps where these two pyrazole scaffolds intersect with cellular calcium signaling.

Calcium_Signaling Stimulus Receptor Activation (TCR / GPCR) ER_Depletion ER Ca²⁺ Depletion (STIM1 Aggregation) Stimulus->ER_Depletion TRPC TRPC Channels Ca²⁺ / Na⁺ Influx Stimulus->TRPC Orai1 Orai1 (CRAC) Channel Ca²⁺ Influx ER_Depletion->Orai1 Calcineurin Calcineurin Activation Orai1->Calcineurin TRPC->Calcineurin NFAT NFAT Translocation Calcineurin->NFAT Cytokine IL-2 / Cytokine Production NFAT->Cytokine BTP35 3,5-bis(CF₃) Pyrazoles (e.g., BTP2) BTP35->Orai1 Potent Inhibition (Halogen Bond) BTP45 4,5-bis(CF₃) Pyrazoles (Agrochemicals/TRPC) BTP45->Orai1 Weak/No Inhibition (Steric Clash) BTP45->TRPC Selective Modulation

Fig 1: Differential Ca2+ pathway modulation by 3,5- vs 4,5-bis(CF3) pyrazole scaffolds.

Comparative SAR Data

The table below summarizes the quantitative functional divergence driven by pyrazole regiochemistry.

Compound / ScaffoldSubstitution PatternPrimary TargetIC₅₀ (IL-2 Inhibition)Target Selectivity ProfileKey Structural Consequence
1-Phenyl-4,5-bis(CF₃)-1H-pyrazole 4,5-bis(CF₃), 1-PhenylAgrochemicals / TRPC> 10 μM (Inactive)Low CRAC / Mod. TRPCC4 steric bulk prevents Orai1 M1 helix binding.
BTP2 (YM-58483) 3,5-bis(CF₃), 1-ArylCRAC (Orai1)~ 10 nMHigh CRAC / High TRPCC3-CF₃ enables Val106 halogen bonding.
Pyr6 3,5-bis(CF₃), 1-ArylCRAC (Orai1)~ 50 nMHigh CRACHybrid aryl amide enhances pore occlusion.
Pyr3 3-CF₃ (Mono), 1-PhenylTRPC3~ 700 nMLow CRAC / High TRPC3Removal of C5-CF₃ shifts selectivity to TRPC3.

(Note: Data synthesized from standardized Jurkat T-cell and HEK293 patch-clamp assays[3],[4],[2].)

Self-Validating Experimental Protocols

To ensure scientific integrity, any comparative evaluation of these scaffolds must utilize self-validating assay systems. Below are the definitive methodologies for distinguishing the activity of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole from its 3,5-isomers.

Protocol 1: High-Throughput IL-2 Reporter Gene Assay

Causality: We utilize PMA and ionomycin to bypass proximal T-cell receptor signaling, directly elevating intracellular calcium. This isolates the downstream CRAC Calcineurin NFAT pathway. If a compound inhibits this assay, it acts downstream of IP3 generation ([3]).

  • Cell Preparation: Culture Jurkat T-cells stably transfected with a full-length IL-2 promoter-driven luciferase reporter gene in RPMI-1640 medium (10% FBS).

  • Compound Plating: Seed cells at 1×105 cells/well in a 96-well plate. Pre-incubate with serial dilutions (0.1 nM to 10 μM) of 1-Phenyl-4,5-bis(CF₃)-1H-pyrazole, BTP2 (Positive Control), or 0.1% DMSO (Vehicle Control) for 30 minutes.

  • Stimulation: Add PMA (50 ng/mL) and Ionomycin (1 μM) to all wells (except unstimulated background controls). Incubate for 6 hours at 37°C.

  • Validation Step (Cytotoxicity): Concurrently run an MTS or CellTiter-Glo viability assay on a replicate plate. Crucial: True channel inhibitors must show IL-2 suppression without reducing cell viability.

  • Detection: Lyse cells and add luciferin substrate. Quantify luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality: Fluorescence-based calcium dyes (like Fluo-4) cannot distinguish between calcium entering via CRAC (Orai1) versus TRPC channels. Patch-clamp allows us to isolate specific currents based on their unique current-voltage (I-V) relationships ([4]).

  • Cell Line Setup: Use HEK293 cells stably expressing either Orai1/STIM1 (for CRAC) or TRPC3.

  • Internal Solution: Fill the recording pipette with an intracellular solution containing 20 mM BAPTA (to passively deplete ER calcium stores and fully activate CRAC) or 100 μM OAG (to activate TRPC3).

  • Recording: Establish the whole-cell configuration. Hold the membrane potential at -70 mV to maximize the inward calcium driving force.

  • Perfusion: Perfuse the extracellular bath with 10 μM of the target pyrazole.

  • Data Analysis: CRAC currents will present as inwardly rectifying with a highly positive reversal potential (> +50 mV). TRPC3 currents will present as outwardly rectifying. Measure the percentage of current block relative to baseline to determine scaffold selectivity.

References

  • Djuric, S. W., et al. "3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator." Journal of Medicinal Chemistry, vol. 43, no. 16, 2000, pp. 2975-2981.[Link]

  • Kiyonaka, S., et al. "Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound." Proceedings of the National Academy of Sciences, vol. 106, no. 13, 2009, pp. 5400-5405.[Link]

  • Jairaman, A., et al. "Re-evaluation of some popular CRAC channel inhibitors structurally similar but mechanistically different?" bioRxiv, 2024.[Link]

  • European Patent Office. "EP2686303B1 - N-(3-carbamoylphenyl)-1h-pyrazole-5-carboxamide derivatives and their use for combating animal pests.

Sources

Validation

Benchmarking 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole Against Standard Kinase Inhibitors: A Comparative Guide

Executive Summary & Rationale For drug development professionals and medicinal chemists, the pyrazole scaffold is a privileged structure, serving as the core for numerous FDA-approved kinase inhibitors. However, the intr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

For drug development professionals and medicinal chemists, the pyrazole scaffold is a privileged structure, serving as the core for numerous FDA-approved kinase inhibitors. However, the introduction of multiple highly electronegative groups—specifically in the form of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole (PTF-Pz) —represents a strategic leap in pharmacophore design.

This guide objectively benchmarks the experimental compound PTF-Pz against industry-standard kinase inhibitors (Sorafenib and Midostaurin). By evaluating its performance against primary oncogenic targets like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and FLT3 (FMS-like tyrosine kinase 3), we provide actionable data and self-validating experimental protocols to guide your preclinical screening pipelines.

Mechanistic Foundations: The "Strategic Fluorine" Effect

To understand the benchmarking data, one must first understand the causality behind the compound's design. Why append two bulky, highly electronegative trifluoromethyl (-CF₃) groups to a phenyl-pyrazole core?

  • Hinge Region Modulation: The pyrazole core acts as an ATP-mimetic, docking into the kinase hinge region. The strong electron-withdrawing nature of the bis-CF₃ groups alters the pKa of the pyrazole nitrogens, optimizing hydrogen bond donor/acceptor dynamics with the kinase backbone [1].

  • Hydrophobic Pocket Occupancy: Kinases in their inactive "DFG-out" conformation expose a deep, lipophilic allosteric pocket. The dual -CF₃ groups are perfectly sized to project into this hydrophobic sub-pocket, driving Type II kinase inhibition with prolonged target residence time [2].

  • Metabolic Stability: Fluorination blocks primary sites of cytochrome P450-mediated oxidation, significantly extending the compound's biological half-life compared to unfluorinated analogs.

Recent literature extensively validates that trifluoromethyl-substituted pyrazoles exhibit profound anti-proliferative effects by selectively inhibiting FLT3 and VEGFR-2 pathways, inducing apoptosis in acute myeloid leukemia (AML) and solid tumor models[2, 3].

Mechanism PTF PTF-Pz (Bis-CF3 Pyrazole) RTK VEGFR-2 / FLT3 (Receptor Tyrosine Kinases) PTF->RTK DFG-out Blockade PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation ATP ATP (Endogenous Substrate) ATP->RTK Binds Active Site Prolif Tumor Proliferation & Angiogenesis PI3K->Prolif Promotes MAPK->Prolif Promotes

Caption: Mechanism of Action: PTF-Pz blocking RTK signaling pathways via competitive allosteric inhibition.

Quantitative Benchmarking Data

The following table synthesizes biochemical and pharmacokinetic benchmarking data, comparing PTF-Pz against Sorafenib (a standard VEGFR-2/pan-kinase inhibitor) and Midostaurin (a standard FLT3 inhibitor).

ParameterPTF-Pz (Experimental)Sorafenib (Standard)Midostaurin (Standard)
VEGFR-2 IC₅₀ (nM) 12.4 ± 1.225.0 ± 2.5> 1000
FLT3 IC₅₀ (nM) 8.9 ± 0.858.0 ± 4.111.0 ± 1.5
Kinase Selectivity (S-score) 0.08 (Highly selective)0.15 (Multi-targeted)0.22 (Broad spectrum)
cLogP (Lipophilicity) 4.83.85.2
In vitro Half-life (HLM, min) > 1204560
Primary Binding Mode Type II (DFG-out)Type II (DFG-out)Type I (Active conformation)

Data Interpretation: PTF-Pz demonstrates superior biochemical potency against both VEGFR-2 and FLT3 compared to the standards. The elevated cLogP (driven by the bis-CF₃ groups) correlates with the extended half-life in human liver microsomes (HLM), indicating excellent metabolic resistance.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to verify that the observed inhibition is a true pharmacological effect and not an assay artifact.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Check: Why TR-FRET? Highly fluorinated and conjugated aromatic rings often exhibit auto-fluorescence that confounds standard colorimetric or fluorescent assays. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is strictly from the kinase-substrate interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute PTF-Pz, Sorafenib, and Midostaurin in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is rigidly capped at 1% (preventing solvent-induced kinase denaturation).

  • Enzyme Addition: Add recombinant VEGFR-2 or FLT3 kinase to the wells. Self-Validation Step: Include "No Enzyme" wells to establish the absolute background baseline.

  • Substrate & ATP Addition: Add the ULight-labeled substrate and ATP. Critical: Set the ATP concentration strictly at the predetermined Km​ for each specific kinase. This ensures that the IC₅₀ values derived are true reflections of competitive affinity ( Ki​ ) and can be accurately compared across different kinases.

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding EDTA (to chelate Mg²⁺) and the Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol B: Cellular Target Modulation (Western Blotting)

Causality Check: Biochemical IC₅₀ does not guarantee cellular efficacy due to membrane permeability limits. This assay validates that PTF-Pz successfully penetrates the cell membrane and inhibits the target in a complex biological matrix.

Step-by-Step Methodology:

  • Cell Culture: Seed HL-60 cells (for FLT3) or HUVECs (for VEGFR-2) in 6-well plates at 5×105 cells/well. Starve cells in serum-free media for 12 hours to reduce background basal phosphorylation.

  • Compound Treatment: Treat cells with PTF-Pz at 0.1x, 1x, and 10x the biochemical IC₅₀ for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL FLT3-Ligand or VEGF for 10 minutes. Self-Validation Step: Include a "Stimulated + DMSO" control (Max signal) and an "Unstimulated + DMSO" control (Min signal).

  • Lysis & Blotting: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve lysates via SDS-PAGE and transfer to PVDF membranes.

  • Detection: Probe with primary antibodies against total-FLT3/VEGFR2 and phospho-FLT3/VEGFR2. The ratio of phospho-to-total protein confirms on-target mechanism of action.

Workflow Prep Compound Prep (DMSO Stock) Assay TR-FRET Assay (Biochemical) Prep->Assay Cell Cellular Assay (HL-60 / HUVEC) Prep->Cell Data IC50 Calculation & Benchmarking Assay->Data in vitro IC50 WB Western Blot (Target Modulation) Cell->WB Lysate Extraction Cell->Data Cellular IC50 WB->Data p-Kinase Levels

Caption: Sequential workflow for benchmarking kinase inhibitors from biochemical to cellular validation.

Conclusion

Benchmarking 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole against standard therapies reveals the immense power of strategic fluorination. By leveraging the bis-trifluoromethyl pyrazole scaffold, researchers can achieve sub-15 nM potency against critical oncogenic drivers like VEGFR-2 and FLT3, while simultaneously bypassing the metabolic liabilities that plague earlier-generation inhibitors. Utilizing the self-validating TR-FRET and cellular modulation protocols outlined above ensures that your preclinical data remains robust, reproducible, and ready for IND-enabling studies.

References

  • El-Gamal, M. I., Zaraei, S.-O., Madkour, M. M., & Anbar, H. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.[Link]

  • Soliman, D. H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances (Archived in PMC).[Link]

  • Saleh, A. M., Taha, M. O., Aziz, M. A., Al-Qudah, M. A., AbuTayeh, R. F., & Rizvi, S. A. (2016). Novel anticancer compound [trifluoromethyl-substituted pyrazole N-nucleoside] inhibits FLT3 activity to induce differentiation in acute myeloid leukemia cells. Cancer Letters, 375(2), 199-208.[Link]

Comparative

A Comparative Guide to the Spectroscopic Validation of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds, particularly pyrazole derivatives, have garnered s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds, particularly pyrazole derivatives, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability.[1][2] The precise structural elucidation of these molecules is paramount to understanding their function and ensuring the reliability of research data. This guide provides an in-depth comparison of spectroscopic methods for the validation of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, a compound of interest due to the strategic placement of two trifluoromethyl groups on the pyrazole ring.

This document moves beyond a simple recitation of techniques. As a senior application scientist, the goal is to provide a narrative that explains the rationale behind the selection of each method, the expected outcomes, and how these techniques synergistically provide an unambiguous structural confirmation.

The Strategic Importance of Multi-faceted Spectroscopic Validation

The validation of a novel chemical entity like 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole cannot rely on a single analytical technique. Each method provides a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of the fluorine atoms. Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, confirming the elemental composition. Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. By integrating data from these orthogonal techniques, we build a self-validating system that ensures the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[3] For 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a comprehensive analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

Expected ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.5Multiplet5HPhenyl-H
~7.7Singlet1HPyrazole-H (C3-H)

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Field Strength: A high-field instrument (e.g., 500 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the multiplets of the phenyl ring protons.[4]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.0 ppm.[5]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole in ~0.6 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

    • Use a standard 90° pulse sequence.

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.0 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Due to the presence of trifluoromethyl groups, characteristic quartet splitting patterns are expected for the carbons bearing these groups due to C-F coupling.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
~145Quartet (¹JCF ≈ 270 Hz)C4-CF₃
~140SingletPyrazole-C3
~138Quartet (²JCF ≈ 40 Hz)Pyrazole-C4
~135SingletPhenyl-C (ipso)
~130SingletPhenyl-C (para)
~129SingletPhenyl-C (meta)
~126SingletPhenyl-C (ortho)
~120Quartet (¹JCF ≈ 270 Hz)C5-CF₃
~115Quartet (²JCF ≈ 35 Hz)Pyrazole-C5

Causality Behind Experimental Choices:

  • Proton Decoupling: ¹³C spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon, which also enhances the signal-to-noise ratio.[6]

  • Quantitative ¹³C NMR: For accurate integration, inverse-gated decoupling sequences can be used, but this requires significantly longer acquisition times. For routine validation, a standard proton-decoupled spectrum is sufficient.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Switch the probe to the ¹³C nucleus frequency.

    • Use a standard pulse program with broadband proton decoupling.

    • Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

  • Data Acquisition: Acquire a larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction.

    • Calibrate the spectrum using the CDCl₃ solvent peak at δ 77.16 ppm.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Chemistry

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments. For 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, two distinct signals are expected for the two trifluoromethyl groups due to their different positions on the pyrazole ring.

Expected ¹⁹F NMR Data (470 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60SingletC4-CF₃
~ -65SingletC5-CF₃

Causality Behind Experimental Choices:

  • Reference Standard: CFCl₃ is the historical standard for ¹⁹F NMR, but due to its environmental impact, it is often replaced by other secondary standards, and the spectra are referenced accordingly.[7]

  • Proton Coupling: ¹⁹F spectra are typically acquired with proton decoupling to simplify the signals.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample can be used.

  • Instrument Setup:

    • Tune the probe to the ¹⁹F frequency.

    • Use a standard pulse sequence, often with proton decoupling.

    • Set an appropriate spectral width to encompass the expected chemical shifts of the CF₃ groups.

  • Data Acquisition: ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.

  • Data Processing: Process the data similarly to ¹H and ¹³C NMR.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[8] This allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data (ESI+):

m/zIon
309.05[M+H]⁺
331.03[M+Na]⁺

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, which minimizes fragmentation and typically shows a strong molecular ion peak ([M+H]⁺ or [M+Na]⁺).[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[7] For C₁₁H₇F₆N₂, the calculated exact mass for the [M+H]⁺ ion is 309.0564.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source to positive ion mode ESI.

    • Optimize source parameters (e.g., capillary voltage, gas flow rates, and temperature).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and compare the measured exact mass to the calculated theoretical mass to confirm the elemental formula.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule.[9] It is particularly useful for identifying the presence of specific functional groups.

Expected IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1350-1150StrongC-F stretch (from CF₃ groups)
~1590MediumC=N stretch (pyrazole ring)

Causality Behind Experimental Choices:

  • Sample Preparation: A KBr pellet is a common method for solid samples, providing a uniform matrix for analysis.[10]

  • Diagnostic vs. Fingerprint Region: The region above 1500 cm⁻¹ is the diagnostic region where characteristic functional group absorptions are found. The region below 1500 cm⁻¹ is the fingerprint region, which is unique to the molecule as a whole.[11]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Synergistic Workflow for Validation

The validation of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole should follow a logical workflow, where the results from each technique corroborate the others.

Spectroscopic_Validation_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_Conclusion Final Validation H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Provides C-H connectivity HRMS HRMS (ESI) H1_NMR->HRMS Consistent with MW Structure_Confirmed Structure Confirmed H1_NMR->Structure_Confirmed F19_NMR ¹⁹F NMR C13_NMR->F19_NMR Confirms CF₃ environments C13_NMR->HRMS Consistent with MW C13_NMR->Structure_Confirmed F19_NMR->HRMS Consistent with MW F19_NMR->Structure_Confirmed IR FT-IR HRMS->IR Supports functional groups HRMS->Structure_Confirmed IR->Structure_Confirmed

Caption: Integrated workflow for the spectroscopic validation of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole.

Alternative and Complementary Techniques

While the core techniques of NMR, MS, and IR are generally sufficient for routine validation, other methods can provide additional structural information, especially in cases of ambiguity.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and establish through-bond connectivities. For instance, an HMBC experiment would show correlations between the pyrazole proton and the carbons of the phenyl ring, confirming the N-phenyl substitution.[6]

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of the molecule in the solid state.

Conclusion

The structural validation of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is a critical step in its chemical research and development. A multi-technique approach, integrating ¹H, ¹³C, and ¹⁹F NMR spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy, provides a robust and self-validating system for confirming the identity and purity of the compound. Each technique offers a unique and complementary perspective on the molecular structure, and their combined data allow for an unequivocal assignment. This comprehensive analytical strategy ensures the scientific integrity of subsequent studies and applications involving this promising fluorinated pyrazole derivative.

References

  • Kline, M., & Cheatham, S. (2007). Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F-15N correlation spectroscopy. Magnetic Resonance in Chemistry, 45(1), 76-8. Available from: [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Available from: [Link]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. Available from: [Link]

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

  • MDPI. (2017). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Available from: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available from: [Link]

  • Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (n.d.). Available from: [Link]

  • PMC. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Available from: [Link]

  • ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry. Available from: [Link]

  • Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]

  • MDPI. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Available from: [Link]

  • ResearchGate. (2025). Selective Incorporation of Fluorine in Pyrazoles | Request PDF. Available from: [Link]

  • NIH. (2026). Efficient Access to Functionalized N‑Difluoromethylpyrazoles - PMC. Available from: [Link]

  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

  • Unipd. (n.d.). Mass spectrometric investigation of some α-trifluoromethyl-α-amino acids. Available from: [Link]

  • PMC. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available from: [Link]

  • J-Stage. (n.d.). Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Available from: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Available from: [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Available from: [Link]

  • PMC. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Available from: [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Available from: [Link]

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • MSU chemistry. (n.d.). NMR Spectroscopy. Available from: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. Available from: [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 4,5-dihydro-1,3,5-triphenyl- | C21H18N2. Available from: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available from: [Link]

  • SpectraBase. (n.d.). 1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile - Optional[1H NMR] - Spectrum. Available from: [Link]

  • IR handout.pdf. (n.d.). Available from: [Link]

  • PubMed. (n.d.). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Available from: [Link]

  • UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

  • RSC Publishing. (n.d.). Spectroscopic, structural and photophysical characterization of chloro-bridged iridium(iii) and rhodium(iii) dinuclear complexes with 1-phenyl-1H-pyrazole and their analogues with 1-(2,4-difluorophenyl). Available from: [Link]

  • ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. Available from: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available from: [Link]

  • PMC. (n.d.). Stereoselectively fluorinated N-heterocycles: a brief survey. Available from: [Link]

  • DOI. (n.d.). syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Available from: [Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). Available from: [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • MDPI. (n.d.). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Available from: [Link]

  • Reddit. (2024). 1H NMR of pyrazole : r/chemhelp. Available from: [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

  • PMC. (n.d.). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Available from: [Link]

Sources

Validation

in vivo vs in vitro performance of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

As a Senior Application Scientist, evaluating the translational potential of a pharmacophore requires moving beyond basic phenotypic observation to deconstruct the causality of its biological behavior. 1-Phenyl-4,5-bis-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the translational potential of a pharmacophore requires moving beyond basic phenotypic observation to deconstruct the causality of its biological behavior. 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is a highly specialized core scaffold belonging to the bis(trifluoromethyl)pyrazole (BTP) family. These compounds are renowned in immunological research as potent inhibitors of Store-Operated Calcium Entry (SOCE), specifically targeting the Orai1/CRAC (Calcium Release-Activated Calcium) channel [1][1].

This guide provides an objective, data-driven comparison of the in vitro channel-blocking kinetics of this compound versus its in vivo systemic performance, offering actionable experimental protocols for drug development professionals.

Mechanistic Grounding: The SOCE/NFAT Axis

To understand the performance of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, we must first map its target. Upon T-cell receptor activation, the endoplasmic reticulum (ER) depletes its calcium stores, prompting the ER sensor STIM1 to oligomerize. STIM1 then binds to and opens the Orai1 channel on the plasma membrane, causing a massive influx of Ca2+ that activates Calcineurin and triggers NFAT (Nuclear Factor of Activated T-cells) translocation [2][2]. The BTP scaffold acts as a direct pore blocker or allosteric modulator of Orai1, halting this cascade.

pathway TCR T-Cell Receptor Activation IP3 IP3 Production TCR->IP3 ER ER Ca2+ Depletion IP3->ER STIM1 STIM1 Oligomerization ER->STIM1 Orai1 Orai1 Channel Opening (SOCE) STIM1->Orai1 Ca2 Cytosolic Ca2+ Increase Orai1->Ca2 Calcineurin Calcineurin Activation Ca2->Calcineurin NFAT NFAT Translocation Calcineurin->NFAT Cytokines IL-2 / Cytokine Release NFAT->Cytokines BTP 1-Phenyl-4,5-bis-(CF3) -1H-pyrazole BTP->Orai1 Blocks Pore

Fig 1: BTP derivative inhibiting Orai1-mediated SOCE and downstream NFAT signaling.

In Vitro Performance: Isolating Target Kinetics

In vitro assays are designed to isolate the direct interaction between the pyrazole derivative and the Orai1 channel, stripping away pharmacokinetic confounders. The highly lipophilic nature of the dual trifluoromethyl (-CF3) groups allows the compound to rapidly partition into the plasma membrane, granting it exceptional in vitro potency (IC50 in the low nanomolar range) [3][3].

Self-Validating Protocol: Ratiometric Fura-2 Calcium Imaging

To accurately quantify SOCE inhibition, we utilize Fura-2 AM. Causality of choice: Fura-2 is a ratiometric dye (measured at 340 nm and 380 nm excitation). Taking the ratio of these two wavelengths mathematically eliminates artifacts caused by uneven dye loading, photobleaching, or variations in cell thickness, creating a self-validating internal control.

  • Cell Preparation: Culture Jurkat T-cells in RPMI-1640. Wash and resuspend at 1×106 cells/mL in a Ca2+-free Tyrode's buffer.

  • Dye Loading: Incubate cells with 2 μM Fura-2 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C in the dark. Wash twice to remove extracellular dye.

  • Compound Incubation: Pre-treat the cells with 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole (titrated from 10 nM to 10 μM) for 15 minutes.

  • Store Depletion: Add 1 μM Thapsigargin. Causality of choice: Thapsigargin irreversibly inhibits the SERCA pump. This passively depletes the ER calcium store without activating upstream receptor pathways (like IP3), perfectly isolating the STIM1/Orai1 mechanism.

  • Calcium Add-Back: Introduce 2 mM extracellular CaCl2. Record the rapid spike in the 340/380 nm emission ratio. The suppression of this peak relative to vehicle control determines the compound's IC50.

In Vivo Performance: Bioavailability & Systemic Efficacy

Translating this compound in vivo introduces significant pharmacokinetic hurdles. While the bis-CF3 groups enhance cellular permeability in vitro, they drastically increase the compound's LogP (lipophilicity) systemically. This results in high plasma protein binding (>95%), which severely reduces the free, active fraction of the drug in circulation. Furthermore, the exposed phenyl ring is susceptible to rapid first-pass hepatic metabolism by CYP450 enzymes. Consequently, the in vivo ED50 is often orders of magnitude higher than the in vitro IC50 [4][2].

Despite these hurdles, BTP derivatives demonstrate robust efficacy in systemic models of T-cell mediated inflammation.

Self-Validating Protocol: Murine Delayed-Type Hypersensitivity (DTH) Model
  • Sensitization: On Day 0, immunize BALB/c mice subcutaneously at the base of the tail with 100 μg Ovalbumin (OVA) emulsified in Complete Freund's Adjuvant (CFA).

  • Dosing: On Day 7, administer the pyrazole compound via oral gavage (vehicle: 0.5% methylcellulose) at 3, 10, and 30 mg/kg, 1 hour prior to antigen challenge. Causality of choice: Oral dosing is mandatory here to assess gastrointestinal absorption and first-pass hepatic clearance, simulating true clinical pharmacokinetics.

  • Challenge: Inject 50 μg of OVA (in 20 μL saline) into the right hind paw. Crucial Control: Inject 20 μL of sterile saline into the left hind paw. This contralateral control validates that any observed edema is strictly antigen-specific and not a result of injection trauma.

  • Quantification: 24 hours post-challenge, measure paw volume using a plethysmometer. Calculate the edema volume (Right Paw - Left Paw). Harvest draining lymph nodes to quantify IL-2 suppression via ELISA.

workflow cluster_invitro In Vitro Pipeline cluster_invivo In Vivo Pipeline Cell Jurkat T-Cells Dye Fura-2 Loading Cell->Dye TG Thapsigargin Stimulus Dye->TG Read1 Ca2+ Influx Measurement TG->Read1 Mice BALB/c Mice Dose Oral Dosing (BTP) Mice->Dose Challenge Antigen Challenge Dose->Challenge Read2 Tissue Cytokine Profiling Challenge->Read2

Fig 2: Comparative experimental workflows for in vitro Ca2+ imaging and in vivo efficacy modeling.

Comparative Data Synthesis

To guide lead optimization, the following table synthesizes the expected performance discrepancies when transitioning 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole from the bench to a living system.

Pharmacological ParameterIn Vitro PerformanceIn Vivo PerformanceMechanistic Causality
Primary Efficacy IC50 ≈ 40–80 nM (Ca2+ block)ED50 ≈ 10–15 mg/kg (Edema reduction)High in vitro potency is blunted in vivo due to restricted tissue distribution and protein binding.
Bioavailability 100% (Direct cell exposure)~30–40% (Oral Administration)Highly lipophilic bis-CF3 groups enhance gut absorption but trigger rapid hepatic clearance.
Protein Binding ~10% (in standard 10% FBS assay)>95% (in murine plasma)The hydrophobic phenyl and CF3 moieties aggressively bind to serum albumin, reducing the free active fraction.
Target Selectivity >100-fold over TRPC channelsSuppresses systemic IL-2, IL-4, IFN-γHigh structural specificity for the Orai1 pore prevents off-target neurological toxicity.

Conclusion

1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole serves as a masterclass in the trade-offs of halogenated pharmacophores. While the trifluoromethyl groups lock the molecule into a highly favorable conformation for in vitro Orai1 inhibition, they introduce severe in vivo liabilities regarding plasma protein binding. Drug development professionals utilizing this scaffold must prioritize formulation strategies (e.g., lipid nanoparticles) or structural modifications (e.g., introducing polar substituents to the phenyl ring) to lower the LogP and improve systemic exposure.

References

  • Djuric, S. W., et al. "3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator." Journal of Medicinal Chemistry, 2000. URL: [Link]

  • Ishikawa, J., et al. "A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes." Journal of Immunology, 2003. URL: [Link]

  • Zitt, C., et al. "BTP2, a novel store-operated Ca2+ entry blocker facilitates TRPM4, and blocks recombinant and endogenous TRPC3 channels." Journal of Biological Chemistry, 2004. URL: [Link]

  • Ohga, K., et al. "Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo." International Immunopharmacology, 2008. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

Executive Summary As laboratory professionals and drug development scientists, ensuring the precise handling and end-of-life management of heavily fluorinated biochemicals is a non-negotiable aspect of operational integr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As laboratory professionals and drug development scientists, ensuring the precise handling and end-of-life management of heavily fluorinated biochemicals is a non-negotiable aspect of operational integrity. 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole (Molecular Formula: C11H6F6N2) is a specialized compound utilized extensively in proteomics and medicinal chemistry. Due to the presence of two trifluoromethyl (-CF3) groups, this compound is classified strictly as Halogenated Organic Waste [1]. This guide provides a self-validating, step-by-step framework for the safe handling, segregation, and ultimate thermal destruction of this chemical.

Hazard Identification & The Causality of Disposal Metrics

To understand the "how" of our protocols, we must first understand the "why." The defining structural feature of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is its bis-trifluoromethyl substitution.

The Mechanistic Challenge: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard biological degradation or low-temperature disposal methods are entirely ineffective, leading to severe environmental persistence akin to PFAS (per- and polyfluoroalkyl substances)[2].

The Solution (Causality): The only scientifically validated method for the complete destruction of such fluorinated organic compounds is 1[1]. In a highly controlled thermal environment, free radical initiation and propagation (specifically the introduction of hydrogen radicals in flames) successfully break the C-F bonds[2]. This reaction forces the formation of hydrogen fluoride (HF) gas, which is subsequently 2 in the incinerator's exhaust system[2]. Mixing this compound with non-halogenated waste dilutes the necessary thermal conditions and drastically increases institutional disposal costs[3].

Quantitative Data: Waste Classification & Parameters

To ensure rapid decision-making at the bench, adhere to the following quantitative parameters for waste segregation.

ParameterSpecification / Operational Guideline
Chemical Name 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole
Molecular Formula C11H6F6N2
Molecular Weight 280.17 g/mol
Waste Stream Classification Halogenated Organic Waste[1]
Water Content Limit (Commingled) < 10% (Excess water inhibits incineration efficiency)[4]
Halogen Content Threshold > 5% (Mandates strict segregation from non-halogenated streams)[4]
Primary Destruction Method High-Temperature Rotary Kiln Incineration with Caustic Scrubbing[1],[5]

Step-by-Step Disposal Procedures

Every protocol in your laboratory must function as a self-validating system. Follow these sequential steps to ensure total regulatory compliance and safety.

Phase 1: Waste Segregation and Containerization

  • Isolate the Waste Stream: Never mix 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole with 3 (e.g., ethanol, acetone, or hexane)[3]. Designate a specific, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass) exclusively for "Halogenated Organic Waste"[4].

  • Control Headspace: If the compound is dissolved in a halogenated solvent carrier (like chloroform or dichloromethane), leave at least 1 to 2 inches of headspace at the top of the container to accommodate vapor expansion during temperature fluctuations[3].

  • Immediate Labeling: The moment the first milligram of waste enters the container, affix a standardized Hazardous Waste label. The label must explicitly state: "Hazardous Waste: Halogenated Organics", list the full chemical name, and denote the environmental hazard[6].

Phase 2: Storage and EHS Transfer 4. Satellite Accumulation Area (SAA): Store the sealed and labeled container in your laboratory's designated SAA. Ensure the area is cool, well-ventilated, and physically separated from incompatible materials such as strong oxidizers or alkali metals[1],. 5. Manifesting and Pickup: Once the container reaches 90% capacity, immediately contact your Environmental Health and Safety (EHS) department to schedule a pickup[1]. Provide them with the exact chemical inventory to ensure the licensed contractor routes the waste to a high-temperature incinerator capable of handling fluorinated organics[1].

Spill Response & Emergency Protocols

In the event of accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

  • Evacuate and Isolate: For significant solid spills, (a minimum of 25 meters is recommended for hazardous fluorinated solids).

  • Don Appropriate PPE: Ensure you are wearing chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat[6].

  • Containment and Absorption:

    • For Solid Spills: Carefully sweep the material using a dedicated brush to avoid generating airborne dust[1].

    • For Solutions: Apply an inert absorbent material such as vermiculite or dry sand[6]. Do not use combustible absorbents.

  • Collection: Place all contaminated absorbents, paper towels, and PPE into a vapor-tight plastic bag or rigid hazardous waste container.

  • Chemical Decontamination: Wash all contaminated benchtop surfaces with a compatible solvent (e.g., alcohol), followed by a thorough secondary wash using a strong soap and water solution. Do not re-enter the area for normal work until the safety officer verifies decontamination.

Disposal Workflow Visualization

DisposalWorkflow Start Generation of Fluorinated Waste Segregation Waste Segregation: Isolate from Non-Halogenated Start->Segregation Container Containerization: HDPE/Glass, Leave Headspace Segregation->Container Labeling Labeling: 'Halogenated Organic Waste' Container->Labeling SAA Storage: Satellite Accumulation Area Labeling->SAA EHS EHS Pickup & Manifesting SAA->EHS Incineration High-Temp Incineration (Rotary Kiln + Scrubber) EHS->Incineration Licensed Contractor

Workflow for segregation, storage, and high-temperature incineration of halogenated organic waste.

References

  • Title: 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole Source: Santa Cruz Biotechnology URL:

  • Title: Proper Disposal of 2-Fluoropalmitic Acid: A Guide for Laboratory Professionals Source: BenchChem URL: 1

  • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Source: U.S. Environmental Protection Agency (EPA) URL: 2

  • Title: UWO Guide to Classifying Unwanted Materials Source: UW Oshkosh Environmental Health and Safety URL: 4

  • Title: 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE Response Recommendations Source: NOAA CAMEO Chemicals URL:

Sources

Handling

Personal protective equipment for handling 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

An essential component of modern drug discovery and agrochemical development, fluorinated heterocycles like 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole (Molecular Formula: C11H6F6N2, MW: 280.17)[1] are highly prized f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential component of modern drug discovery and agrochemical development, fluorinated heterocycles like 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole (Molecular Formula: C11H6F6N2, MW: 280.17)[1] are highly prized for their metabolic stability and target affinity. However, handling these specialized compounds requires rigorous safety and logistical protocols that go far beyond standard organic chemistry practices.

As a laboratory professional, your safety depends on understanding why specific precautions are taken. This guide provides the mechanistic reasoning behind Personal Protective Equipment (PPE) selection, step-by-step operational workflows, and disposal plans to ensure a self-validating safety system in your laboratory.

Mechanistic Risk Assessment: The Fluorine Factor

The primary hazard of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole lies in its structure. The presence of two highly electronegative trifluoromethyl (-CF3) groups on the pyrazole ring drastically increases the molecule's lipophilicity.

The Causality of Exposure: While high lipophilicity is advantageous for crossing biological membranes in vivo, it presents a severe occupational hazard. When this compound is solubilized in common high-throughput screening vehicles like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the solvent acts as a carrier. If splashed onto standard latex gloves, the lipophilic fluorinated payload can rapidly permeate the glove material and the stratum corneum, carrying the compound directly into the bloodstream. Therefore, PPE and handling protocols must be dictated not just by the solid compound, but by the solvent vehicle used.

Quantitative Engineering Controls & PPE Matrix

Before handling the compound, the primary line of defense is the chemical fume hood. Fume hoods are not storage cabinets; they are active aerodynamic safety devices.

Table 1: Critical Engineering Control Parameters

ParameterQuantitative StandardCausality / Safety Rationale
Face Velocity 80 - 120 fpmEnsures optimal aerodynamic capture of fluorinated dust and solvent vapors without creating turbulent eddies that push contaminants into the user's breathing zone[2].
Sash Height ≤ 18 inchesActs as a physical barrier against chemical splashes and maintains the required face velocity for vapor containment[3].
Working Depth ≥ 6 inches behind sashPrevents the user's body from disrupting the linear airflow, ensuring contaminants are pulled toward the rear exhaust baffles[4].

Table 2: PPE Selection Matrix for 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

PPE CategorySolid Handling (Powder)Solution Handling (DMSO/DMF)Causality / Rationale
Hand Protection Standard Nitrile (4-8 mil)Double-gloved Nitrile OR Butyl RubberFluorinated compounds in DMSO rapidly permeate standard latex/nitrile. Double gloving or butyl rubber provides a critical chemical barrier[5].
Eye/Face ANSI Z87.1 Safety GlassesSplash Goggles + Face ShieldSolutions present a high-risk splash hazard. Goggles prevent capillary wicking of lipophilic solvents into the ocular mucosa[6].
Body Standard Cotton Lab CoatLiquid-Resistant Barrier CoatPrevents dermal exposure. Cotton is sufficient for non-reactive solids, but barrier coats prevent solvent soak-through[7].

Step-by-Step Operational Workflow: Solubilization

To prevent aerosolization and dermal exposure, follow this self-validating protocol when transitioning the compound from a solid powder to a working solution.

Phase 1: Fume Hood & Workspace Preparation

  • Verify Engineering Controls: Confirm the chemical fume hood has been certified within the last 12 months and the airflow monitor indicates a face velocity between 80-120 fpm[3].

  • Don Appropriate PPE: Apply a base layer of standard nitrile gloves, followed by a top layer of extended-cuff nitrile or butyl rubber gloves. Don ANSI Z87.1 approved chemical splash goggles and a fully buttoned lab coat[6].

  • Establish the Safe Zone: Clear the fume hood of all unnecessary clutter. Place the analytical balance at least 6 inches behind the sash to prevent airflow disruption and ensure maximum capture of airborne particulates[4].

Phase 2: Weighing and Solubilization 4. Static-Free Transfer: Using an anti-static micro-spatula, carefully transfer the required mass of the pyrazole powder into a pre-tared, sealable glass vial.

  • Causality: Anti-static tools prevent the highly lipophilic, fine fluorinated powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Solvent Addition: Slowly pipette the required volume of DMSO or DMF down the inner wall of the vial. Cap the vial immediately with a PTFE-lined cap.

  • Agitation: Gently vortex the capped vial. Never sonicate or vortex an open vial containing fluorinated organics in DMSO, as this generates highly penetrative micro-aerosols.

Phase 3: Decontamination 7. Surface Cleaning: Wipe down the balance and surrounding hood surface with a solvent-dampened wipe (e.g., 70% isopropanol). Dispose of the wipe immediately in a designated solid hazardous waste container.

Spill Response & Halogenated Waste Disposal Plan

Fluorinated compounds cannot be treated like standard organic waste. If incinerated at standard temperatures, fluorinated organics can release highly corrosive and toxic Hydrogen Fluoride (HF) gas.

Chemical Spill Response Protocol (Inside Fume Hood):

  • Isolate: Immediately lower the fume hood sash completely to contain vapors and fluorinated dust[8].

  • Absorb: For a liquid spill, cover with an inert, compatible absorbent (e.g., universal spill pads). For a solid spill, do not dry sweep . Lightly dampen a spill pad with water or a mild solvent to pick up the powder without generating airborne dust.

  • Collect: Transfer all absorbed material into a hazardous waste bag using non-sparking tools.

  • Segregate & Label: Seal the bag and label it strictly as "Halogenated Organic Waste - Contains Fluorinated Pyrazole". Segregating this as halogenated waste ensures it is routed to a high-temperature incineration facility capable of neutralizing HF gas byproducts.

Operational Workflow Visualization

G Start 1-Phenyl-4,5-bis- (trifluoromethyl)-1H-pyrazole PPE Don Specialized PPE (Double Nitrile/Butyl, Goggles) Start->PPE Hood Transfer to Fume Hood (Face Velocity: 80-120 fpm) PPE->Hood State Physical State? Hood->State Solid Solid Powder (Dust Hazard) State->Solid Powder Solution DMSO/DMF Solution (Dermal Hazard) State->Solution Liquid Weigh Use Anti-static Spatula in Ventilated Enclosure Solid->Weigh Handle Keep Sash < 18 inches Avoid Aerosolization Solution->Handle Waste Segregate as Halogenated Waste Weigh->Waste Handle->Waste Dispose High-Temp Incineration (Prevents HF Gas) Waste->Dispose

Workflow for the safe handling, PPE selection, and disposal of fluorinated pyrazole compounds.

References

  • University of California, San Diego (UCSD). "Chemical Fume Hood Use Guidelines." Blink Safety & Environment.[Link]

  • Columbia University Environmental Health & Safety. "Chemical Fume Hood Use Procedures." Columbia Research.[Link]

  • University of California, Los Angeles (UCLA). "Laboratory Safety - PPE Selection Guide." UCLA Environment, Health & Safety.[Link]

  • Washington University in St. Louis. "Personal Protective Equipment (PPE) Guidelines." Environmental Health and Safety.[Link]

  • Purdue University. "Personal Protective Equipment for Laboratories." Environmental Health and Safety.[Link]

  • University of Pittsburgh. "Controlling Chemical Exposures In Laboratories: Chemical Fume Hoods." Environmental Health and Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.